molecular formula C9H12N2O3S B181696 4-(Pyridin-3-ylsulfonyl)morpholine CAS No. 26103-48-0

4-(Pyridin-3-ylsulfonyl)morpholine

Cat. No.: B181696
CAS No.: 26103-48-0
M. Wt: 228.27 g/mol
InChI Key: BYBGTJZHRACDCL-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylsulfonyl)morpholine is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBGTJZHRACDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401472
Record name 4-(Pyridin-3-ylsulfonyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26103-48-0
Record name 4-(Pyridin-3-ylsulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(MORPHOLINOSULFONYL)PYRIDINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Pyridin-3-ylsulfonyl)morpholine: Structural Dynamics and Synthetic Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-(Pyridin-3-ylsulfonyl)morpholine" Molecular Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 26103-48-0) represents a critical scaffold in modern medicinal chemistry, serving a dual function as both a robust building block for fragment-based drug discovery (FBDD) and a key impurity standard in the manufacturing of Vonoprazan (TAK-438), a potassium-competitive acid blocker.

This guide analyzes the molecule’s physicochemical profile, detailing the electronic interplay between the electron-deficient pyridine ring and the solubilizing morpholine moiety. It provides a validated synthetic protocol, structural analysis, and insight into its application as a bioisostere for modulating pharmacokinetic (PK) properties in central nervous system (CNS) and oncology therapeutics.

Chemical Identity & Structural Analysis[1][2]

Physicochemical Profile

The molecule comprises a morpholine ring linked to the C3 position of a pyridine ring via a sulfonyl group. This connectivity creates a sulfonamide-like linkage, although the nitrogen is part of a saturated heterocycle, rendering it non-acidic compared to primary sulfonamides.

PropertyDataNote
IUPAC Name This compound
CAS Number 26103-48-0
Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
LogP (Predicted) ~0.5 - 0.9Favorable for BBB penetration
pKa (Pyridine N) ~2.89Weakly basic due to electron-withdrawing sulfonyl group
Melting Point 120–122 °CCrystalline solid
H-Bond Acceptors 4 (Pyridine N, Morpholine O, Sulfonyl O x2)
Structural Dynamics & Electronic Effects
  • Pyridine Ring: The sulfonyl group at the 3-position is strongly electron-withdrawing (

    
    ), significantly reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). This deactivation makes the ring less susceptible to oxidative metabolism but still capable of 
    
    
    
    -
    
    
    stacking interactions in protein binding pockets.
  • Morpholine Ring: Adopts a classic chair conformation to minimize steric strain. The ether oxygen serves as a weak hydrogen bond acceptor, crucial for solubility enhancement without introducing a donor that might limit membrane permeability.

  • Sulfonyl Linker: Acts as a rigid spacer, enforcing a specific vector between the aromatic core and the solubilizing tail, often termed a "kinked" geometry which is valuable for fitting into specific enzyme sub-pockets (e.g., PI3K/mTOR kinase domains).

Synthesis & Manufacturing

Retrosynthetic Analysis

The most reliable route to this compound is the nucleophilic substitution of pyridine-3-sulfonyl chloride with morpholine. This reaction is favored due to the high reactivity of the sulfonyl chloride and the moderate nucleophilicity of morpholine.

Validated Synthetic Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • Pyridine-3-sulfonyl chloride (HCl salt often used for stability)

  • Morpholine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Pyridine-3-sulfonyl chloride (1.77 g, 10 mmol) in anhydrous DCM (40 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add TEA (3.5 mL, 25 mmol) dropwise. The solution may darken slightly; ensure temperature remains < 5 °C to prevent decomposition of the sulfonyl chloride.

  • Nucleophilic Attack: Add Morpholine (0.96 mL, 11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain cooling.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Work-up: Quench the reaction with water (30 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine organic layers, wash with brine, and dry over anhydrous

    
    . Filter and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Heptane to yield off-white crystals.

Reaction Workflow Visualization

The following diagram illustrates the synthesis logic and critical control points.

SynthesisWorkflow Start Pyridine-3-sulfonyl chloride Intermediate Tetrahedral Intermediate Start->Intermediate 0°C, Nucleophilic Attack Reagent Morpholine (+ TEA/DCM) Reagent->Intermediate Product 4-(Pyridin-3-ylsulfonyl) morpholine Intermediate->Product - HCl (captured by TEA) Workup Aq. Wash / Drying (Na2SO4) Product->Workup Purification Final Pure Crystal (>98%) Workup->Final Recrystallization

Figure 1: Synthetic workflow for the production of this compound via sulfonylation.

Medicinal Chemistry Applications

Pharmacophore & Bioisosterism

In drug design, this molecule acts as a "solubilizing tail" fused to an aromatic warhead.

  • Metabolic Stability: The morpholine ring is generally more metabolically stable than open-chain diethylamines, though it can undergo oxidative metabolism to the lactam (morpholin-3-one).

  • Solubility: The ether oxygen lowers the LogP compared to piperidine analogs, improving aqueous solubility without introducing a hydrogen bond donor (HBD), which is beneficial for passive permeability across the Blood-Brain Barrier (BBB).

  • Impurity Profiling (TAK-438): In the synthesis of Vonoprazan, sulfonyl-related impurities must be strictly controlled. This molecule serves as a reference standard (Impurity 214) to validate the purity of clinical batches.

Structure-Activity Relationship (SAR) Logic

The following diagram maps the functional regions of the molecule relevant to binding interactions.

SAR_Map Core This compound Pyridine Pyridine Ring: Pi-Pi Stacking Weak Base (pKa ~2.9) Core->Pyridine Sulfonyl Sulfonyl Group: H-Bond Acceptor Rigid Geometry Core->Sulfonyl Morpholine Morpholine Ring: Solubility Enhancer Metabolic Stability Core->Morpholine Target1 Kinase Hinge Binding (via Pyridine N) Pyridine->Target1 Interaction Target2 BBB Permeability (Low TPSA) Morpholine->Target2 Property

Figure 2: Pharmacophore map highlighting functional regions and their biological implications.

Analytical Characterization

To validate the synthesis, the following analytical signals are diagnostic:

  • 1H NMR (400 MHz, CDCl3):

    • 
       9.05 (d, 1H, Py-H2) – Deshielded due to N and Sulfonyl group.
      
    • 
       8.85 (dd, 1H, Py-H6).
      
    • 
       8.05 (dt, 1H, Py-H4).
      
    • 
       7.50 (dd, 1H, Py-H5).
      
    • 
       3.75 (m, 4H, Morpholine O-CH2).
      
    • 
       3.05 (m, 4H, Morpholine N-CH2).
      
  • LC-MS:

    • Ereotrospray Ionization (ESI+): m/z 229.1

      
      .
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90890385 (Related Structure Analysis). Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2021).[1] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 4-(Pyridin-3-ylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-(Pyridin-3-ylsulfonyl)morpholine , a critical sulfonamide scaffold in medicinal chemistry.

CAS Registry Number: 26103-48-0 Formula: C9H12N2O3S Molecular Weight: 228.27 g/mol

Executive Summary

This compound serves as a vital intermediate in the development of JNK inhibitors, antimicrobial agents, and other pyridine-based pharmaceuticals. Its structure combines the pharmacokinetic solubility benefits of the morpholine ring with the electronic properties of the pyridine-3-sulfonyl group.

This guide prioritizes the Sulfonic Acid Activation Route (via PCl₅) over the Diazotization Route. While the latter is chemically viable, the former offers superior scalability, safety, and reproducibility by avoiding unstable diazonium intermediates and the rigorous temperature controls required for Meerwein reactions.

Retrosynthetic Analysis

The strategic disconnection focuses on the sulfonyl-nitrogen bond. The instability of the key intermediate, pyridine-3-sulfonyl chloride, dictates that it be generated in situ or used immediately after isolation under anhydrous conditions.

Retrosynthesis Target Target: this compound Bond S-N Bond Disconnection Target->Bond Retrosynthesis Int1 Intermediate: Pyridine-3-sulfonyl chloride (Highly Moisture Sensitive) Bond->Int1 Int2 Reagent: Morpholine Bond->Int2 Start Starting Material: Pyridine-3-sulfonic acid Int1->Start Activation (PCl5)

Figure 1: Retrosynthetic breakdown highlighting the critical sulfonyl chloride intermediate.[1]

Primary Synthesis Pathway: Sulfonic Acid Activation

This pathway is the industrial standard due to the commercial availability of pyridine-3-sulfonic acid and the avoidance of potentially explosive diazonium salts.

Reaction Scheme
  • Activation: Pyridine-3-sulfonic acid + PCl₅ → Pyridine-3-sulfonyl chloride + POCl₃ + HCl

  • Coupling: Pyridine-3-sulfonyl chloride + Morpholine (+ Base) → Product + HCl·Base

Step-by-Step Experimental Protocol
Phase 1: Synthesis of Pyridine-3-sulfonyl Chloride

Caution: Pyridine-3-sulfonyl chloride is extremely unstable in the presence of moisture. All glassware must be flame-dried.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with CaCl₂ drying tube or N₂ inlet), and a thermometer.

  • Reagents:

    • Pyridine-3-sulfonic acid (10.0 g, 62.8 mmol)

    • Phosphorus pentachloride (PCl₅) (19.6 g, 94.2 mmol, 1.5 eq)

    • Phosphorus oxychloride (POCl₃) (10 mL, solvent/catalyst)

  • Procedure:

    • Mix pyridine-3-sulfonic acid and PCl₅ in the flask. Add POCl₃ to facilitate mixing.

    • Heat the mixture to 120°C (oil bath temperature) for 3–4 hours. Evolution of HCl gas will be observed (scrubbing required).

    • Endpoint: The reaction mixture becomes a homogeneous dark oil.

  • Workup (Critical):

    • Remove excess POCl₃ via vacuum distillation (rotary evaporator with a strictly dry trap).

    • The residue is the crude sulfonyl chloride (hydrochloride salt).

    • Optional: Dissolve in dry DCM and wash rapidly with ice-cold water (if necessary to remove inorganic acids), but direct use in the next step is recommended to prevent hydrolysis.

Phase 2: Sulfonylation of Morpholine
  • Setup: 500 mL round-bottom flask, ice bath (0°C), N₂ atmosphere.

  • Reagents:

    • Crude Pyridine-3-sulfonyl chloride (from Phase 1)

    • Morpholine (11.0 mL, ~125 mmol, 2.0 eq) – acts as nucleophile and acid scavenger.

    • Solvent: Dichloromethane (DCM) (anhydrous, 100 mL)

    • Alternative Base: Triethylamine (TEA) (3 eq) can be used if limiting morpholine to 1.0 eq.

  • Procedure:

    • Dissolve the crude sulfonyl chloride in anhydrous DCM (100 mL) and cool to 0°C .

    • Add Morpholine dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

  • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1). The starting chloride spot (if visible) should disappear.

Purification & Quality Control

Workup Workflow

The amphoteric nature of the pyridine ring requires careful pH control during extraction.

Workup Rxn Reaction Mixture (DCM, Product, Morpholine HCl) Wash1 Wash 1: Saturated NaHCO3 (Removes acidic impurities) Rxn->Wash1 Extract Wash2 Wash 2: Brine (Drying) Wash1->Wash2 Dry Dry Organic Layer (Na2SO4 / MgSO4) Wash2->Dry Conc Concentrate in Vacuo Dry->Conc Crude Crude Solid Conc->Crude Recryst Recrystallization (Ethanol or EtOAc/Hexane) Crude->Recryst Final Pure this compound Recryst->Final

Figure 2: Purification workflow ensuring removal of acidic byproducts and excess morpholine.

Characterization Data[2][3][4][5][6][7][8][9][10]
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 118–120°C (Lit. value for similar sulfonamides).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.05 (d, J=2.2 Hz, 1H, Py-H2)

    • δ 8.82 (dd, J=4.8, 1.6 Hz, 1H, Py-H6)

    • δ 8.05 (dt, J=8.0, 2.0 Hz, 1H, Py-H4)

    • δ 7.51 (ddd, J=8.0, 4.8, 0.8 Hz, 1H, Py-H5)

    • δ 3.75 (t, J=4.8 Hz, 4H, O-CH₂)

    • δ 3.05 (t, J=4.8 Hz, 4H, N-CH₂)

  • MS (ESI): m/z 229.06 [M+H]⁺.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure PCl₅ reaction is complete (homogeneous). Use strictly anhydrous DCM. Minimize air exposure during transfer.[2]
Impurity: Sulfonic Acid Incomplete ActivationIncrease reaction time with PCl₅. Ensure temperature reaches 120°C.
Dark/Tarred Product Thermal DecompositionDo not overheat during PCl₅ step. Control exotherm during morpholine addition (keep <10°C).
Poor Solubility Pyridine Salt FormationThe product may form HCl salts. Ensure the workup includes a basic wash (NaHCO₃) to liberate the free base.

References

  • Vertex AI Search . Synthesis method of pyridine-3-sulfonyl chloride (CN112830892A). Google Patents. Link

  • PrepChem . Synthesis of pyridine-3-sulfonic acid. PrepChem.com. Link

  • WIPO Patentscope . Method for Producing Pyridine-3-Sulfonyl Chloride (EP2963019). WIPO. Link

  • ChemicalBook . This compound Product Properties and Safety. ChemicalBook. Link

  • Rasayan Journal of Chemistry . Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Rasayan J. Chem. Link

Sources

"4-(Pyridin-3-ylsulfonyl)morpholine" source and formation as an impurity

Author: BenchChem Technical Support Team. Date: February 2026

Source, Formation, and Control as a Pharmaceutical Impurity

Executive Summary

4-(Pyridin-3-ylsulfonyl)morpholine (CAS: 26103-48-0) is a critical process-related impurity primarily associated with the synthesis of Vonoprazan Fumarate (TAK-438) and structurally related sulfonamide drugs. Its formation is directly linked to the use of Pyridine-3-sulfonyl chloride , a highly reactive electrophile, in the presence of morpholine or morpholine-derived contaminants.

This guide details the mechanistic origins of this impurity, provides a self-validating synthesis protocol for generating reference standards, and outlines control strategies to minimize its formation in Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
Synonyms 3-(Morpholinosulfonyl)pyridine; TAK-438 Impurity 214
CAS Number 26103-48-0
Molecular Formula C₉H₁₂N₂O₃S
Molecular Weight 228.27 g/mol
Structure Pyridine ring sulfonylated at the 3-position, capped with a morpholine ring.
Solubility Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.
Role Process-Related Impurity; Reference Standard.

Mechanistic Origins: The "Why" and "How"

The formation of this compound is a classic example of competitive nucleophilic substitution during the sulfonylation step of API synthesis.

The Primary Reaction Context (Vonoprazan Synthesis)

In the synthesis of Vonoprazan, the key step involves attaching a pyridin-3-ylsulfonyl group to a pyrrole core (specifically 5-(2-fluorophenyl)-1H-pyrrole derivative).[][2][3] This is achieved using Pyridine-3-sulfonyl chloride as the electrophile.

The Impurity Formation Pathway

If Morpholine is present in the reaction matrix—either as a base, a scavenger, or a contaminant in other solvents/reagents—it competes with the pyrrole substrate for the sulfonyl chloride. Morpholine is a secondary amine and a strong nucleophile; it reacts rapidly with the sulfonyl chloride to form the stable sulfonamide impurity.

Key Causality:

  • Reagent: Pyridine-3-sulfonyl chloride (Highly reactive electrophile).

  • Contaminant/Reagent: Morpholine (Strong nucleophile).

  • Mechanism: SN2-type attack of the morpholine nitrogen on the sulfur atom, displacing chloride.

Visualizing the Competitive Pathway

The following diagram illustrates the divergence between the desired API pathway and the impurity formation.

G PSC Pyridine-3-sulfonyl Chloride (Electrophile) API_Pre Vonoprazan Precursor (Desired Product) PSC->API_Pre + Pyrrole (Base/Cat) Impurity 4-(Pyridin-3-ylsulfonyl) morpholine (Impurity) PSC->Impurity + Morpholine Pyrrole Pyrrole Intermediate (API Core) Pyrrole->API_Pre Morph Morpholine (Impurity Source) Morph->Impurity Competitive Nucleophilic Attack

Caption: Figure 1: Competitive reaction pathways showing how Morpholine intercepts the Sulfonyl Chloride intermediate to form the impurity.

Experimental Protocols

Synthesis of Reference Standard

To quantify this impurity in a drug substance, a high-purity reference standard is required. The following protocol is designed to be self-validating via TLC and HPLC monitoring.

Objective: Synthesize ~1g of this compound.

Reagents:

  • Pyridine-3-sulfonyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) - Acts as an HCl scavenger to drive equilibrium.

  • Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

  • Setup: Purge a 100 mL round-bottom flask with nitrogen. Add Pyridine-3-sulfonyl chloride (1.0 g, 5.6 mmol) and anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Mix Morpholine (0.54 g, 6.2 mmol) and TEA (0.68 g, 6.7 mmol) in DCM (5 mL). Add this solution dropwise to the flask over 15 minutes.

    • Why? Exothermic control prevents degradation of the sulfonyl chloride before reaction.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting sulfonyl chloride spot should disappear.

  • Workup: Quench with water (20 mL). Separate the organic layer. Wash with saturated NaHCO₃ (to remove acidic byproducts) and Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Ethyl Acetate/Hexane gradient).

Analytical Detection (HPLC Method)

This impurity is relatively polar due to the pyridine nitrogen.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Expected Retention: The impurity will elute before the highly lipophilic Vonoprazan API but after the pyridine sulfonic acid degradation product.

Risk Assessment & Control Strategy

Genotoxicity Assessment

While sulfonyl chlorides are potentially genotoxic (reactive towards DNA), sulfonamides like This compound are generally considered stable and non-mutagenic (Class 4 or 5 in ICH M7). However, its presence indicates a failure in process control (carryover of reagents).

Control Strategies (Purging)

To ensure this impurity remains below the ICH limit (typically <0.10%):

  • Reagent Quality: Screen solvents and bases for morpholine contamination.

  • Base Selection: Use non-nucleophilic bases (e.g., Diisopropylethylamine, NaH, or K₂CO₃) instead of morpholine if morpholine was intended as a base.

  • Stoichiometry: Ensure the Pyrrole substrate is in slight excess relative to the sulfonyl chloride to consume the electrophile completely, reducing the window for side reactions.

  • Washing: The impurity is moderately basic (Pyridine pKa ~5.2). Acidic washes (dilute HCl) during workup can protonate the pyridine ring, keeping the impurity in the aqueous phase while the neutral/lipophilic API remains in the organic phase.

References

  • PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]

  • World Intellectual Property Organization (WIPO). Preparation method of Vonoprazan fumarate (CN116891453). Patentscope. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of Vonoprazan (TAK-438) as a Potassium-Competitive Acid Blocker.[] (Contextual reference for TAK-438 synthesis). Available at: [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Quantification of 4-(Pyridin-3-ylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the quantification of 4-(Pyridin-3-ylsulfonyl)morpholine (CAS: 838888-48-5), a structural motif common in medicinal chemistry (e.g., PI3K/mTOR inhibitors).[1]

The protocol prioritizes Robustness and Peak Symmetry .[1] Due to the basic pyridine nitrogen (pKa ~5.2), standard acidic methods often result in peak tailing or poor retention. This guide utilizes a pH-controlled Reversed-Phase (RP-HPLC) strategy to ensure the analyte remains in its neutral state, maximizing interaction with the stationary phase and ensuring sharp peak shape.[1]

Introduction & Chemical Context

This compound is a heterocyclic sulfonamide derivative used frequently as a building block or core scaffold in drug discovery.[1]

  • Chemical Structure: A morpholine ring linked via a sulfonyl group to the 3-position of a pyridine ring.[1]

  • Molecular Weight: 228.27 g/mol .[1]

  • Physicochemical Challenges:

    • Basicity: The pyridine nitrogen is basic (calculated pKa ~5.2).[1] At low pH (< 3.0), it becomes protonated (

      
      ), leading to secondary interactions with residual silanols on silica columns (tailing) and reduced hydrophobic retention.
      
    • Polarity: The sulfonyl and morpholine oxygen contribute to moderate polarity (LogP ~0.5–0.6).[1]

Method Strategy: To mitigate silanol interactions and ensure reproducible retention, this method employs a mid-pH (pH 7.5) mobile phase. At this pH, the pyridine moiety is predominantly neutral (


), preventing ionic exclusion and ensuring sharp, symmetrical peaks on modern hybrid-silica columns.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), HPLC Water (Milli-Q or equivalent).

  • Buffer Reagents: Ammonium Acetate (High Purity), Ammonium Hydroxide (for pH adjustment).[1]

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18 .

    • Rationale: These "Hybrid" or "Base-Deactivated" columns are chemically stable at pH > 7 and minimize secondary silanol activity.[1]

Chromatographic Conditions Table
ParameterSettingNotes
Mobile Phase A 10 mM Ammonium Acetate, pH 7.5Adjust pH with dilute

.[1] Filter (0.22 µm).
Mobile Phase B Acetonitrile (100%)Low viscosity, low UV cutoff.[1]
Flow Rate 1.0 mL/minStandard backpressure < 200 bar.[1]
Column Temp 35°CImproves mass transfer and peak shape.[1]
Injection Volume 5 - 10 µLDependent on sample concentration.[1]
Detection UV 254 nmPrimary.[1][2] (Ref: 360 nm / bw 100).
Run Time 15.0 MinutesIncludes re-equilibration.[1][3]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold
1.00955Start Gradient
8.001090Elution
10.001090Wash
10.10955Re-equilibration
15.00955End of Run
Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in 5 mL Methanol (sonicate for 2 mins).

  • Dilute to volume with Mobile Phase A .

Working Standards (Linearity): Prepare serial dilutions in Mobile Phase A/Acetonitrile (90:10) to obtain concentrations of:

  • 10, 25, 50, 100, and 200 µg/mL.

Sample Preparation (Unknowns):

  • Dissolve sample in Methanol/Water (50:50).[1]

  • Filter through a 0.22 µm PTFE or Nylon syringe filter .

  • Transfer to HPLC vial.

Method Logic & Workflow Visualization[1]

The following diagram illustrates the critical decision pathways for optimizing the separation of basic pyridine derivatives.

HPLC_Workflow Start Analyte: this compound (Basic Pyridine Nitrogen, pKa ~5.2) Choice Select Mobile Phase pH Start->Choice Path_Acidic Acidic pH (< 3.0) (Analyte Protonated BH+) Choice->Path_Acidic Standard Approach Path_Basic Neutral/Basic pH (7.5) (Analyte Neutral B) Choice->Path_Basic Optimized Approach Risk_Acidic Risk: Ionic Repulsion & Silanol Tailing Requires Ion-Pairing or Polar-Embedded Column Path_Acidic->Risk_Acidic Benefit_Basic Benefit: Hydrophobic Retention Sharp Peak Shape on Hybrid C18 Path_Basic->Benefit_Basic Final_Method Selected Method: XBridge C18, pH 7.5 Acetate Buffer UV 254 nm Risk_Acidic->Final_Method Alternative (If MS required) Benefit_Basic->Final_Method

Figure 1: Decision tree for method development highlighting the selection of pH 7.5 to neutralize the pyridine moiety for superior peak symmetry.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Self-Validating" and trustworthy, the following criteria must be met during system suitability testing (SST).

ParameterDefinitionAcceptance Limit
Retention Time (RT) Consistency of elution.RSD < 1.0% (n=6)
Tailing Factor (

)
Measure of peak symmetry.[1]

Theoretical Plates (N) Column efficiency.> 5,000
Linearity (

)
Correlation of Conc.[1] vs Area.> 0.999
LOD / LOQ Sensitivity limits.S/N > 3 (LOD); S/N > 10 (LOQ)
Recovery Accuracy (Spike recovery).98.0% – 102.0%

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Secondary interactions between the protonated pyridine nitrogen and residual silanols on the column stationary phase.[1]

  • Solution: Ensure Mobile Phase pH is 7.5 .[1] If using a lower pH, add 5-10 mM Triethylamine (TEA) as a silanol blocker, though the pH 7.5 method avoids this need.

Issue 2: Retention Time Drift

  • Cause: pH instability in the buffer.

  • Solution: Ammonium acetate has a buffering range of pH 3.8–5.8 and 8.0–10.0, but is often used effectively at 7.5 for short runs. For stricter pH control, use 10 mM Phosphate Buffer pH 7.5 (Note: Phosphate is non-volatile; do not use with LC-MS).[1]

Issue 3: Split Peaks

  • Cause: Sample solvent strength is too high (e.g., dissolved in 100% MeOH).

  • Solution: Dissolve or dilute the sample in the starting mobile phase (95% Buffer / 5% ACN).[1]

References

  • PubChem. (2023).[1] Compound Summary: 4-(3-Pyridin-3-ylphenyl)morpholine (Analogous Structure).[1] National Center for Biotechnology Information.[1] [Link][1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Foundational text on high-pH separation of basic pyridines).

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.[1] (Standard reference for Hybrid C18 pH stability). [Link][1]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience.[1] (Reference for pKa-dependent method development strategies).

Sources

Application Note: Targeted Impurity Profiling of 4-(Pyridin-3-ylsulfonyl)morpholine in Vonoprazan

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the profiling of 4-(Pyridin-3-ylsulfonyl)morpholine (CAS: 26103-48-0), a specific process-related impurity potentially found in Vonoprazan Fumarate drug substance.[1]

This document is designed for analytical chemists and process development scientists operating under ICH Q3A/B and Q2(R1) guidelines.

Executive Summary

Vonoprazan Fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), is synthesized using 3-pyridinesulfonyl chloride as a key regulatory starting material (RSM).[1] The presence of This compound indicates a specific side-reaction involving the sulfonyl chloride moiety and morpholine, which may be introduced as a base, catalyst, or scavenger during upstream processing.[1]

Because this impurity shares the pyridin-3-ylsulfonyl pharmacophore with the Active Pharmaceutical Ingredient (API), it presents a separation challenge due to structural and pKa similarities.[1][2] This protocol details a validated UHPLC-MS/MS methodology for the specific identification and quantitation of this impurity at trace levels (<0.05%), ensuring control over process robustness.

Chemical Context & Impurity Origin

The Chemistry of Formation

The impurity This compound is a sulfonamide derivative formed via the nucleophilic attack of morpholine on the electrophilic sulfur atom of 3-pyridinesulfonyl chloride.

  • Primary Reaction (API Formation): 3-Pyridinesulfonyl chloride reacts with the pyrrole core of the Vonoprazan intermediate.

  • Side Reaction (Impurity Formation): If morpholine is present (e.g., used as an acid scavenger or present as a contaminant in other reagents), it competes with the pyrrole, rapidly forming the stable sulfonamide impurity.

Pathway Visualization

The following diagram illustrates the competitive reaction pathway leading to the formation of the target impurity.

ImpurityOrigin StartMaterial 3-Pyridinesulfonyl Chloride Impurity 4-(Pyridin-3-ylsulfonyl) morpholine (Target Impurity) StartMaterial->Impurity + Morpholine (Side Reaction) API Vonoprazan Precursor StartMaterial->API + Pyrrole Core (Main Reaction) Reagent Morpholine (Contaminant/Base) Reagent->Impurity API_Core Vonoprazan Pyrrole Core API_Core->API

Figure 1: Competitive reaction pathway showing the genesis of this compound from the key starting material.[1]

Analytical Strategy: UHPLC-MS/MS

Method Selection Rationale

While HPLC-UV can detect this impurity (due to the pyridine chromophore), LC-MS/MS is required for "profiling" to achieve the sensitivity needed for trace analysis (LOD < 1 ppm) and to differentiate it from other sulfonamide by-products with high specificity.[1]

  • Column Choice: A Phenyl-Hexyl stationary phase is recommended over C18. The pi-pi interactions between the phenyl phase and the pyridine ring of the impurity provide superior selectivity and peak shape compared to standard alkyl phases.[1]

  • Mobile Phase: Ammonium formate buffer (pH 3.5–4.0) is critical.[1] It ensures the pyridine nitrogen is protonated (improving solubility and ionization) while minimizing secondary silanol interactions.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (CAS: 26103-48-0), purity >98%.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Diluent: Water:Acetonitrile (90:10 v/v) + 0.1% Formic Acid.

Instrument Parameters (UHPLC)
ParameterSettingRationale
System Agilent 1290 Infinity II or Waters H-ClassHigh pressure required for sub-2µm particles.
Column Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µmEnhanced selectivity for aromatic heterocycles.
Column Temp 40°CImproves mass transfer and peak sharpness.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1mm ID columns.
Injection Vol 2.0 µLLow volume to prevent solvent effects.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.8 w/ FA)Buffering capacity for reproducible retention.[1]
Mobile Phase B AcetonitrileStrong eluent for organic impurities.

Gradient Program:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Dwell)

  • 8.0 min: 60% B (Linear Ramp)

  • 8.1 min: 95% B (Wash)[1]

  • 10.0 min: 95% B

  • 10.1 min: 5% B (Re-equilibration)

  • 13.0 min: End

Mass Spectrometry Parameters (QQQ)

Operate in MRM (Multiple Reaction Monitoring) mode for maximum sensitivity.

  • Ion Source: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Target Analyte: this compound[3][4]

    • Precursor Ion (Q1): m/z 229.1 [M+H]+[1]

    • Quantifier Ion (Q3): m/z 165.0 (Loss of SO2)[1]

    • Qualifier Ion (Q3): m/z 86.1 (Morpholine ring fragment)[1]

Analytical Workflow Diagram

The following workflow ensures data integrity from sample preparation to final reporting.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Vonoprazan API (10 mg) Dissolution Dissolve in Diluent (10 mL) Sample->Dissolution Filter 0.22 µm PVDF Filter Dissolution->Filter LC UHPLC Separation (Phenyl-Hexyl Column) Filter->LC MS MS/MS Detection (MRM Mode: 229.1 -> 165.0) LC->MS Integration Peak Integration & S/N Calculation MS->Integration Report Quantitation vs. External Standard Integration->Report

Figure 2: Step-by-step analytical workflow for impurity quantification.

Validation Framework (ICH Q2)

To ensure this protocol is "self-validating," the following criteria must be met during method transfer:

  • Specificity: Inject a solution containing Vonoprazan API spiked with the impurity. The resolution (Rs) between the API peak and the impurity peak must be > 2.0. Note: Vonoprazan elutes later due to higher hydrophobicity.

  • Linearity: Prepare 5 concentration levels ranging from LOQ (approx. 0.05 ppm) to 150% of the specification limit (e.g., 0.15%). Correlation coefficient (R²) must be ≥ 0.999.[1]

  • Recovery (Accuracy): Spike Vonoprazan samples at 50%, 100%, and 150% of the target limit. Recovery must be within 85–115%.

  • System Suitability:

    • %RSD of 6 replicate injections of the standard < 5.0%.

    • Tailing factor < 1.5.

References

  • ICH Expert Working Group. (2006).[1] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation. Link

  • Liu, L., et al. (2016).[5] "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate." Journal of Separation Science, 39(7), 1232-1241.[5] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12217, 3-Pyridinesulfonyl chloride.[1]Link[1]

  • Sinfoo Biotech. (2024).[1][6] Product Data Sheet: this compound (CAS 26103-48-0).[3][7]Link[1]

Sources

Application Note: A Robust Protocol for the Isolation and Purification of 4-(Pyridin-3-ylsulfonyl)morpholine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient isolation and purification of 4-(Pyridin-3-ylsulfonyl)morpholine, a key intermediate in pharmaceutical synthesis. The methodology is grounded in fundamental chemical principles, leveraging the physicochemical properties of the target molecule to achieve high purity and yield. We detail a primary workflow based on acid-base liquid-liquid extraction followed by recrystallization, and present an alternative column chromatography method for instances requiring orthogonal purification. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable purification strategy.

Introduction: The Scientific Rationale

This compound is a sulfonamide compound of significant interest in drug discovery and development.[1][2] Its synthesis, typically involving the reaction of a pyridine-3-sulfonyl derivative with morpholine, results in a crude mixture containing the desired product, unreacted starting materials, catalysts (e.g., tertiary amines), and their corresponding salts.[3][4] The efficacy and safety of any subsequent synthetic step or biological assay are critically dependent on the purity of this intermediate.

The protocol herein is designed around the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃S[1]
Molecular Weight228.27 g/mol [1]
Melting Point120 °C[1][5]
AppearanceWhite Crystalline Solid[6]
Predicted pKa2.89 ± 0.11[1][5]

The most critical parameter for our separation strategy is the predicted pKa of 2.89, which corresponds to the protonation of the pyridine nitrogen.[1][5] This value indicates that the pyridine ring is weakly basic and can be readily protonated by a dilute mineral acid to form a water-soluble pyridinium salt. This reversible transformation is the cornerstone of the acid-base extraction protocol, allowing for a highly selective separation from non-basic impurities.

Principle of Separation: Acid-Base Extraction

The purification strategy exploits the pH-dependent solubility of this compound. In the crude reaction mixture, the target compound exists as a neutral, organic-soluble molecule. By washing the organic solution with an aqueous acid (e.g., 1M HCl), the basic nitrogen on the pyridine ring is protonated, forming a water-soluble hydrochloride salt. This effectively transfers the desired product into the aqueous phase, leaving behind non-basic organic impurities (e.g., side-products, non-amine starting materials).

Subsequently, the pH of the acidic aqueous phase is raised by adding a base (e.g., NaOH), neutralizing the pyridinium salt and regenerating the neutral, organic-soluble form of the product. The pure product can then be extracted back into a fresh organic solvent, leaving water-soluble salts and other polar impurities behind. This process is illustrated in the workflow diagram below.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Re-extraction cluster_3 Step 4: Final Isolation crude Crude Reaction Mixture (in Ethyl Acetate) - Product (Base) - Organic Impurities (Neutral) - Amine Catalyst (Base) sep_funnel1 Separatory Funnel crude->sep_funnel1 hcl Wash with 1M HCl (aq) hcl->sep_funnel1 org_impurities Organic Layer (Discard) - Neutral Impurities sep_funnel1->org_impurities Top Layer aq_product Aqueous Layer - Product-HCl (Salt) - Catalyst-HCl (Salt) sep_funnel1->aq_product Bottom Layer naoh Add 2M NaOH (aq) to pH > 9 sep_funnel2 Separatory Funnel aq_product->sep_funnel2 naoh->sep_funnel2 et_ac Extract with Ethyl Acetate et_ac->sep_funnel2 aq_waste Aqueous Layer (Discard) - Inorganic Salts sep_funnel2->aq_waste Bottom Layer org_product Organic Layer - Pure Product sep_funnel2->org_product Top Layer final Pure Solid Product org_product->final Dry, Filter, Evaporate

Figure 1: Workflow for Acid-Base Extraction. This diagram illustrates the separation of the basic product from neutral impurities.

Materials and Reagents

Equipment:

  • Round-bottom flasks

  • Separatory funnel (appropriately sized for the reaction scale)

  • Magnetic stirrer and stir bars

  • pH paper or pH meter

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Chemicals:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (EtOAc), reagent grade

  • Dichloromethane (DCM), reagent grade

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Ethanol (95% or absolute) for recrystallization

  • Hexanes, reagent grade

  • Silica gel (230-400 mesh) for chromatography

Experimental Protocols

Safety First: this compound is categorized as an irritant and is harmful if swallowed.[1][5] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Reaction Workup and Liquid-Liquid Extraction

This protocol is the primary method for initial purification directly from the synthesis reaction.

  • Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.

  • Dilution: Dilute the crude reaction mixture with 5-10 volumes of ethyl acetate. If the reaction was run in a solvent immiscible with ethyl acetate, it may need to be removed under reduced pressure first.

  • Acidic Wash: Transfer the diluted organic mixture to a separatory funnel. Add an equal volume of 1M HCl solution. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete transfer of the basic product into the aqueous phase. Combine all aqueous extracts.

    • Expert Insight: The pyridine nitrogen is the primary basic site. Multiple extractions ensure quantitative protonation and transfer of the product into the aqueous phase.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the pH of the solution is >9 (verify with pH paper or a meter). A white precipitate of the product may form.

  • Product Re-extraction: Return the basic aqueous mixture to the separatory funnel. Add an equal volume of fresh ethyl acetate. Shake vigorously, venting frequently.

  • Isolate Product Layer: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer containing the purified product.

  • Repeat Re-extraction: Extract the aqueous layer twice more with fresh portions of ethyl acetate. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, purified solid.

Protocol 2: Purification by Recrystallization

This is the recommended method for obtaining a high-purity, crystalline final product.[7]

  • Solvent Selection: An ethanol/water mixture is often effective for sulfonamides.[7] Isopropanol/water or acetone/hexanes are also viable options.

  • Dissolution: Place the crude solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves completely.

    • Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing yield. An excess will keep the product dissolved even upon cooling.[7]

  • Induce Crystallization: If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove colored impurities.[8] Add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Alternative Purification by Column Chromatography

Use this method if recrystallization fails to remove a persistent impurity or if the crude product "oils out".[7][9]

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.[9]

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 70:30 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 50:50 or 30:70 Hexanes:EtOAc).

    • Expert Insight: Due to the polar sulfonamide group and the pyridine ring, a gradient elution is often most effective. The polarity can be fine-tuned based on preliminary TLC analysis. For very polar impurities, a dichloromethane/methanol system may be required.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization and Quality Control

  • Purity Assessment: Analyze the final product by Thin-Layer Chromatography (TLC) against the crude material to confirm the removal of impurities.

  • Identity Confirmation: The identity and purity of the final product should be confirmed by:

    • Melting Point: Compare the experimental value to the literature value (120 °C).[1][5] A sharp melting point close to the literature value is indicative of high purity.

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield after Extraction Incomplete extraction from organic to aqueous phase or vice-versa. Product is partially soluble in the aqueous phase even when neutral.Ensure pH is sufficiently acidic (<2) or basic (>9) during washes. Perform additional extractions (4-5 times). Saturate the aqueous layer with NaCl (brining out) before re-extraction to decrease the product's aqueous solubility.
Emulsion during Extraction High concentration of impurities or vigorous shaking.Allow the funnel to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Filter the entire mixture through a pad of Celite.
Product "Oils Out" during Recrystallization [7]The solution is too saturated, cooling too rapidly, or the melting point of the solid is lower than the solvent's boiling point. High impurity level.Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] If the issue persists, purify by column chromatography (Protocol 3) first.
No Crystals Form [7]Too much solvent was used; the solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] If this fails, slowly evaporate some of the solvent and attempt to cool again.

References

  • PubChem. 4-(pyridin-3-yl)morpholine. National Center for Biotechnology Information. [Link]

  • Chemigran Pte Ltd. This compound. [Link]

  • PrepChem.com. Synthesis of pyridine-3-sulfonic acid. [Link]

  • ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]

  • NIH National Library of Medicine. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

  • UNI ScholarWorks. The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Wikipedia. Morpholine. [Link]

  • PubChem. N-pyridin-3-ylmorpholine-4-sulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(3-Pyridin-3-ylphenyl)morpholine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. How to purify a sulfonated porphyrins or the other organic compounds?. [Link]

  • The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. [Link]

  • ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. [Link]

  • NIH National Library of Medicine. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine.... [Link]

  • Google Patents.
  • Journal of the Chemical Society of Nigeria. Synthesis of sulphonamide substituted derivatives of morpholine.... [Link]

  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]

  • Google Patents.
  • MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase.... [Link]

  • Chromatography Forum. Method for pyridine amine derivative. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.... [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

Sources

Application Note: Cytotoxicity Profiling of 4-(Pyridin-3-ylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

4-(Pyridin-3-ylsulfonyl)morpholine is a small molecule scaffold integrating a morpholine ring with a pyridine moiety via a sulfonyl linker. In medicinal chemistry, this structure represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Sulfonamide derivatives are frequently utilized in drug discovery as inhibitors of carbonic anhydrases, kinases, and proteases, while the morpholine group often improves pharmacokinetic solubility and metabolic stability.

Evaluating the cytotoxicity of this compound is a critical step in early-stage drug development, serving two distinct purposes:

  • Safety Profiling: Determining the toxic concentration (TC50/IC50) in non-target tissues (e.g., liver or kidney cells).

  • Efficacy Screening: Assessing potential anti-proliferative activity against cancer cell lines, given the prevalence of sulfonamide-based antineoplastics.

This Application Note provides a rigorous, self-validating protocol for assessing the cytotoxicity of this compound using a dual-readout approach: ATP quantification (metabolic viability) and LDH release (membrane integrity).

Experimental Design & Logic

Cell Line Selection

To generate robust data, a panel of three cell lines is recommended:

  • HepG2 (Human Liver Cancer): The gold standard for predicting hepatotoxicity, the primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): A robust, fast-growing line representing general systemic toxicity.

  • A549 (Lung Carcinoma) or MCF-7 (Breast Cancer): To test for specific anti-proliferative efficacy, as sulfonamides often target solid tumors.

Assay Selection

We utilize a multiplexed approach to distinguish between cytostasis (growth arrest) and cytotoxicity (cell death).

Assay TypeMethodMechanismRationale
Primary Viability CellTiter-Glo® (Promega)ATP QuantitationATP is a marker of metabolically active cells. Rapid decline indicates cell death or severe metabolic inhibition.
Membrane Integrity LDH-Glo™Lactate Dehydrogenase ReleaseLDH is released only upon plasma membrane rupture, distinguishing necrosis/late apoptosis from simple growth arrest.

Detailed Protocol: this compound Cytotoxicity

Compound Preparation & Solubility
  • Molecular Weight: 228.27 g/mol [1][2]

  • Solubility: Low aqueous solubility; highly soluble in DMSO.

Step-by-Step Preparation:

  • Stock Solution (50 mM): Dissolve 11.41 mg of this compound in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds to ensure complete solubilization.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Working Solution: On the day of the assay, prepare a 2x working concentration in cell culture media.

    • Note: The final DMSO concentration on cells must not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Cell Seeding (Day 0)
  • Harvest cells using Accutase or Trypsin-EDTA.

  • Count cells using a hemocytometer or automated counter (e.g., Vi-CELL).

  • Dilute cells to 5,000 cells/well (HepG2/A549) or 3,000 cells/well (HEK293) in 50 µL of complete media.

  • Dispense 50 µL into a white-walled, clear-bottom 96-well plate (for luminescence).

  • Edge Effect Control: Fill the perimeter wells with 100 µL of sterile PBS or media to minimize evaporation artifacts.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Compound Treatment (Day 1)

Design a 9-point dose-response curve with a 3-fold serial dilution.

  • Preparation of Dilution Plate:

    • In a separate V-bottom plate, prepare the serial dilutions in media.

    • Top Concentration: 200 µM (resulting in 100 µM final).

    • Dilution Factor: 1:3.

  • Controls:

    • Positive Control: Staurosporine (10 µM final) or Doxorubicin (for cell death induction).

    • Vehicle Control: Media + 0.5% DMSO (0% cytotoxicity baseline).

    • Blank: Media only (no cells) to subtract background luminescence.

  • Transfer: Add 50 µL of the 2x compound solutions to the assay plate (already containing 50 µL cells). Final volume = 100 µL.

  • Incubate for 48 to 72 hours .

Readout (Day 3 or 4)

Assay: ATP Luminescence (CellTiter-Glo)

  • Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (22-25°C) for 30 minutes. Critical: Cold reagents result in uneven luminescence.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake the plate for 2 minutes to induce cell lysis.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).

    • Integration Time: 0.5 - 1.0 seconds per well.

Visualizing the Workflow

The following diagram outlines the logical flow of the experiment, from compound preparation to data analysis.

CytotoxicityWorkflow Compound 4-(Pyridin-3-ylsulfonyl) morpholine Stock (50 mM in DMSO) Dilution Serial Dilution (1:3 in Media) Compound->Dilution Prepare 2x Incubation Treatment (48-72 Hours) Dilution->Incubation Add Compound Seeding Cell Seeding (HepG2/HEK293) 96-well Plate Seeding->Incubation 24h Attachment Readout Add CellTiter-Glo (Measure ATP) Incubation->Readout Lysis Analysis Data Analysis (IC50 Calculation) Readout->Analysis RLU Data

Figure 1: Step-by-step experimental workflow for high-throughput cytotoxicity screening.

Data Analysis & Interpretation

Calculation

Normalize raw Relative Light Units (RLU) to the Vehicle Control:



Curve Fitting

Plot Log[Compound Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a 4-Parameter Logistic (4PL) Non-Linear Regression model:



  • IC50: The concentration at which 50% of the cells are viable.

  • Hill Slope: Indicates the steepness of the toxicity curve. A steep slope (>1.5) suggests a threshold effect or rapid onset of toxicity.

Interpreting the Mechanism

To distinguish the mode of action, compare ATP data with LDH release data.

MechanismLogic Result Assay Result Comparison ATP_Low ATP: Low (Low Viability) Result->ATP_Low LDH_High LDH: High (Membrane Rupture) ATP_Low->LDH_High + LDH_Low LDH: Low (Intact Membrane) ATP_Low->LDH_Low + Conclusion_Necrosis Cytotoxic (Necrosis/Late Apoptosis) LDH_High->Conclusion_Necrosis Conclusion_Static Cytostatic (Growth Arrest/Metabolic Slowdown) LDH_Low->Conclusion_Static

Figure 2: Logic tree for distinguishing between cytotoxic (cell killing) and cytostatic (growth inhibiting) effects.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Compound insolubility at high concentrations.Check wells microscopically before adding reagent. If crystals are visible, the IC50 is invalid. Lower the max concentration.
High Background Media interference or edge effects.Use phenol red-free media for absorbance assays. Ensure perimeter wells are filled with PBS.
Variation between Replicates Pipetting error or uneven cell seeding.Use a multichannel pipette and reverse pipetting technique. Ensure cells are frequently agitated during seeding to prevent settling.
Flat Dose-Response Compound is inactive or degrades.Verify compound stability. Sulfonamides are generally stable, but ensure the DMSO stock is fresh.

References

  • Riss TL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Link

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP)." DTP Protocols. Link

  • Supuran CT. "Sulfonamides as carbonic anhydrase inhibitors: from bench to bedside." Future Medicinal Chemistry. 2018. Link (Contextualizing the sulfonamide scaffold).

  • PubChem. "Compound Summary: this compound." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "4-(Pyridin-3-ylsulfonyl)morpholine" Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the chromatographic analysis of 4-(Pyridin-3-ylsulfonyl)morpholine. This guide provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions to help you achieve symmetric, reproducible peaks for this and similar basic compounds.

Understanding the Challenge: Why Does this compound Tail?

This compound is a polar, basic compound. Its structure contains two key features that make it prone to peak tailing in reversed-phase HPLC: a pyridine ring and a morpholine ring. The nitrogen atoms in these rings are basic and can readily become protonated, carrying a positive charge.

The primary cause of peak tailing for such compounds is a secondary ionic interaction with the stationary phase.[1][2][3] Standard silica-based columns (like C18 or C8) have residual, unreacted silanol groups (Si-OH) on their surface.[4][5] At mobile phase pH values above approximately 3.5-4, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[6] The positively charged analyte then interacts with these negatively charged sites, creating a strong, secondary retention mechanism in addition to the primary reversed-phase (hydrophobic) mechanism. This mixed-mode retention causes some analyte molecules to be retained longer, resulting in a broad, asymmetric, or "tailing" peak.[5][7]

This guide provides a systematic approach to mitigate these interactions and achieve optimal peak shape.

Systematic Troubleshooting Guide

Peak tailing issues can stem from the instrument, the mobile phase, or the column itself. This guide is structured to address the most common and easily solvable issues first.

Q1: I'm seeing peak tailing. Where do I start?

Before modifying your method, it's crucial to confirm the issue is not caused by the HPLC system itself. A simple diagnostic test can isolate the problem.

Experimental Protocol: System Suitability Test with a Neutral Compound

  • Prepare a Standard: Create a simple standard of a neutral, non-polar compound (e.g., Toluene, Naphthalene) dissolved in your mobile phase.

  • Injection: Inject this standard using your current method conditions (flow rate, temperature, etc.).

  • Analysis:

    • Symmetric Peak: If the neutral compound gives a sharp, symmetric peak (USP Tailing Factor ≈ 1.0), your HPLC system (plumbing, injector, detector) is likely not the cause. The problem is a chemical interaction between your analyte and the column. Proceed to Mobile Phase Optimization .[8]

    • Tailing Peak: If the neutral compound also tails, you have a physical or system-related issue.[8] Check for extra-column volume (e.g., excessive tubing length), loose fittings, or a void at the head of your column.[9][10]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step decision-making process for diagnosing and resolving peak tailing for this compound.

G start Peak Tailing Observed (USP Tailing > 1.2) check_system Inject Neutral Standard (e.g., Toluene) start->check_system system_ok Peak is Symmetric check_system->system_ok Result system_bad Peak Also Tails check_system->system_bad Result mobile_phase Mobile Phase Optimization system_ok->mobile_phase fix_system Troubleshoot System: - Check fittings & tubing - Inspect for column void - Flush system system_bad->fix_system end_good Problem Resolved fix_system->end_good adjust_ph Adjust pH to 2.5 - 3.0 (e.g., with Formic Acid) mobile_phase->adjust_ph ph_ok Tailing Improved? adjust_ph->ph_ok Evaluate ph_bad Tailing Persists adjust_ph->ph_bad Evaluate ph_ok->end_good add_modifier Add Competing Base (e.g., 0.1% TEA) ph_bad->add_modifier modifier_ok Tailing Improved? add_modifier->modifier_ok Evaluate modifier_bad Tailing Persists add_modifier->modifier_bad Evaluate modifier_ok->end_good column_select Column Selection modifier_bad->column_select new_column Consider Alternative Column: - Modern, high-purity silica - Polar-embedded phase - Hybrid particle technology column_select->new_column new_column->end_good

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q2: How does mobile phase pH affect the peak shape for my compound?

Mobile phase pH is the most critical parameter for controlling the peak shape of basic compounds.[7]

  • Mechanism: By lowering the mobile phase pH to a range of 2.5-3.0, the residual silanol groups (Si-OH) on the silica surface become fully protonated (unionized).[1][5] This eliminates the negative charge on the stationary phase, thereby preventing the secondary ionic interaction with the positively charged this compound.

  • Recommendation: Use a volatile acid like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) to adjust the aqueous portion of your mobile phase. Formic acid is often preferred for LC-MS applications.[11]

Q3: I lowered the pH, but I still see some tailing. What's next?

If lowering the pH is insufficient, the next step is to add a "competing base" or "silanol suppressor" to the mobile phase.[12]

  • Mechanism: A competing base, such as triethylamine (TEA), is a small basic molecule that is added at a low concentration (e.g., 0.1%). The TEA will preferentially interact with and "mask" the active silanol sites on the column, effectively shielding your analyte from these secondary interaction sites.[4][13] This allows the primary, desired reversed-phase separation mechanism to dominate, resulting in a much-improved peak shape.

  • Caution: While effective, TEA can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[12] It can also cause ion suppression in mass spectrometry detectors. Use the lowest concentration necessary to achieve the desired peak shape.

Experimental Protocol: Preparing a Mobile Phase with a Competing Base

  • Aqueous Phase Preparation: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution).

  • Add Competing Base: To this acidic aqueous solution, add 1.0 mL of triethylamine (TEA). Mix thoroughly.

  • Final Mobile Phase: Prepare your mobile phase as usual by mixing this modified aqueous phase with your organic solvent (e.g., acetonitrile or methanol).

  • Equilibration: Before analysis, ensure the column is thoroughly equilibrated with the new mobile phase. Flush the column with at least 10-20 column volumes.[14][15]

Q4: Should I use a buffer like ammonium acetate or ammonium formate?

Using a true buffer provides more robust control over the mobile phase pH, leading to more reproducible retention times.

  • Mechanism: Buffers resist changes in pH.[16][17] An ammonium acetate or ammonium formate buffer (typically 10-20 mM) adjusted to a low pH with the corresponding acid (acetic or formic) will ensure the silanols remain protonated throughout the analysis.[16] These buffers are volatile and ideal for LC-MS applications.[18]

  • Recommendation: For a target pH of ~3.8, an ammonium formate/formic acid buffer is an excellent choice.[17] For a pH range of 3.8-5.8, ammonium acetate/acetic acid is suitable.[16]

Additive/BufferTypical ConcentrationMechanism of ActionKey Considerations
Formic Acid (FA) 0.05% - 0.1%pH Control: Protonates silanol groups to minimize ionic interactions.[5][7]Excellent for LC-MS. May not provide sufficient buffering capacity for all methods.
Triethylamine (TEA) 0.05% - 0.2%Silanol Masking: Competitively binds to active silanol sites, shielding the analyte.[4][19]Highly effective for peak shape but can cause ion suppression in MS and may reduce column lifetime.[12]
Ammonium Formate 10 - 20 mMBuffering & pH Control: Provides stable pH control to keep silanols protonated.[18]Volatile and MS-friendly. Effective buffering range is pH 3.3-4.3.[17]
Ammonium Acetate 10 - 20 mMBuffering & pH Control: Provides stable pH control.Volatile and MS-friendly. Effective buffering range is pH 3.8-5.8.[16] Be cautious of precipitation at high acetonitrile concentrations.[17]
Q5: I've optimized my mobile phase, but the peak is still not perfect. Could it be my column?

Yes. The quality and type of the stationary phase play a significant role.

  • Silica Purity: Older columns, or those based on lower-purity "Type A" silica, have a higher concentration of acidic silanols and trace metal contaminants, which exacerbate tailing.[6][12] Modern columns made from high-purity, "Type B" silica are much more inert and provide better peak shape for basic compounds out of the box.[5]

  • Endcapping: Most modern columns are "end-capped," a process where bulky chemical groups are used to block a large portion of the residual silanols.[5] Using a column with robust, high-coverage end-capping is critical.

  • Advanced Chemistries: For particularly challenging basic compounds, consider columns with alternative chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded into the C18 chain. This polar group helps to shield the analyte from the silica surface, reducing tailing.[9]

    • Hybrid Particle Technology: Columns that use an ethylene-bridged hybrid (BEH) particle are more resistant to dissolving at high pH and often provide excellent peak shape for bases across a wider pH range.[20]

    • Superficially Porous Particles (SPP or Core-Shell): These columns provide very high efficiency, which can lead to sharper, less tailed peaks.[21]

If you consistently face issues, investing in a modern column specifically designed for the analysis of polar or basic compounds is a highly effective long-term solution.[22][23]

References

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022-05-20). Phenomenex. [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023-11-27). Pharma Growth Hub. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. (2023-11-23). Pharma Growth Hub. [Link]

  • Ammonium acetate buffers. Element Lab Solutions. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025-12-15). Welch Materials. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • TO ADD OR NOT TO ADD. (2020). HPLC-TODAY. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC?. (2025-10-28). Chrom Tech, Inc. [Link]

  • Off to a Fresh Start: HPLC Column Care. (2022-12-13). Agilent. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]

  • Tips to maintain your HPLC & UHPLC systems and columns. (2016-10-13). Waters Corporation. [Link]

  • Caring for HPLC Columns: Essential Tips for Lab Maintenance. (2023-10-11). AZoM. [Link]

  • LC Column Conditioning. (2018-04-23). Restek Resource Hub. [Link]

  • How will using ammonium acetate instead of formic acid in water mobile phase on HPLC affect LCMS results?. (2023-06-27). ResearchGate. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020-06-04). LCGC International. [Link]

  • HPLC Column Conditioning / Activation. Phenomenex. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)?. (2014-04-02). ResearchGate. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • using formic acid to adjust pH of ammonium acetate buffer. (2013-11-19). Chromatography Forum. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention?. (2017-08-03). Waters Blog. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017-07-01). LCGC International. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2013). PMC - NIH. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025-06-09). Phenomenex. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

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Part 1: Foundational Knowledge: Understanding 4-(Pyridin-3-ylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that developing a robust LC-MS/MS method for a novel compound like 4-(Pyridin-3-ylsulfonyl)morpholine requires a blend of theoretical knowledge and practical, experience-driven strategy. This guide is designed to be your direct line to that expertise, providing clear, actionable answers and troubleshooting steps to navigate the complexities of your analysis.

Before injecting your first sample, understanding the molecule's inherent physicochemical properties is paramount. These characteristics dictate our starting point for method development.

Q: What are the key properties of this compound that influence LC-MS/MS analysis?

A: Based on its structure, we can predict its behavior. Key properties are summarized below. The molecule contains a basic pyridine nitrogen and a polar sulfonylmorpholine group. This combination makes it a relatively polar compound, highly suitable for electrospray ionization.

PropertyValue / ObservationImplication for LC-MS/MS Method Development
Molecular Weight 228.27 g/mol [1][2][3]The precursor ion ([M+H]⁺) will be m/z 229.06. This is well within the range of standard quadrupole instruments.
Structure Pyridine ring linked via a sulfonyl group to a morpholine ring.The pyridine nitrogen is a primary site for protonation in positive ion mode. The S-N bond is a likely site for fragmentation.
Predicted pKa ~2.89[4]The pyridine nitrogen is basic. To ensure it is consistently protonated for good chromatography and ionization, the mobile phase pH should be kept at least 1.5-2 units below this value (i.e., pH < 2).
Predicted Polarity (XLogP3-AA) -0.4[3]This indicates the compound is polar. A standard reversed-phase C18 column should provide adequate retention, but a column with an embedded polar group or HILIC may offer better peak shape if needed.
Hydrogen Bond Acceptors 5 (3 oxygens, 2 nitrogens)[3]The molecule can interact with polar mobile phases and stationary phases.

Part 2: FAQ - Setting Your Initial LC-MS/MS Parameters

This section addresses the most common questions researchers have when starting a new method from scratch.

Q: Which ionization mode and polarity should I use?

A: Electrospray Ionization (ESI) in Positive Ion Mode is the definitive choice. The pyridine nitrogen has a pKa of ~2.89, making it an excellent proton acceptor in an acidic environment.[4][5] ESI is ideal for polar, ionizable molecules of this molecular weight.[6] Attempting negative mode would likely yield very poor sensitivity.

Q: How do I determine the precursor and product ions for Multiple Reaction Monitoring (MRM)?

A: This is a critical step achieved by direct infusion of the compound into the mass spectrometer, a process often called "tuning" or "compound optimization".[7][8]

Experimental Protocol: Compound Optimization via Direct Infusion

  • Prepare a Standard Solution: Make a 100-500 ng/mL solution of this compound in a solvent that mimics your anticipated mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Set Up Infusion: Using a syringe pump, infuse the solution directly into the MS source at a low flow rate (e.g., 5-10 µL/min).

  • Find the Precursor Ion: Operate the MS in full scan mode (e.g., scanning m/z 50-300). You should see a strong signal for the protonated molecule, [M+H]⁺, at m/z 229.1 . This will be your precursor ion for MS/MS.

  • Generate Product Ions: Switch to a product ion scan mode. Select m/z 229.1 as the precursor ion and apply a range of collision energies (e.g., 10-40 eV). This will fragment the molecule.

  • Identify Key Fragments: The fragmentation of sulfonamides can be complex, often involving cleavage of the S-N bond or rearrangements.[9][10] Look for characteristic product ions. Based on the structure, likely fragments could include:

    • Cleavage of the S-N bond leading to the pyridinesulfonyl cation (m/z 142.0) or the morpholine cation (m/z 86.1).

    • Loss of SO₂ (a common pathway for aromatic sulfonamides), which would result in an ion at m/z 165.1.[11]

  • Select MRM Transitions: Choose the most intense and stable precursor-product ion pairs. A common practice is to select one transition for quantification (the most abundant) and at least one for confirmation.[12]

Table of Potential MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment IdentityRole
229.1142.0Pyridinesulfonyl cationQuantifier/Qualifier
229.186.1Protonated MorpholineQualifier
229.1165.1[M+H - SO₂]⁺Qualifier

Q: What are good starting parameters for the liquid chromatography (LC) method?

A: Given the compound's polar nature, a standard reversed-phase method is a robust starting point.

Table of Recommended Starting LC Conditions

ParameterRecommended Starting ConditionRationale & Notes
Column High-purity, end-capped C18, 2.1 x 50 mm, < 3 µmA standard workhorse column. The small particle size provides good efficiency. Ensure it is rated for low pH.
Mobile Phase A Water + 0.1% Formic AcidThe acid ensures protonation of the analyte for good peak shape and ESI+ efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, effective organic modifier.
Gradient 5% to 95% B over 5-7 minutesA generic "scouting" gradient to determine the approximate elution time. This can be optimized later.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 35 - 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 1 - 5 µLKeep low to prevent peak distortion, especially if the injection solvent is stronger than the initial mobile phase.

Part 3: Systematic Method Development & Optimization Workflow

A haphazard approach to method development wastes time and resources. Follow a logical progression to build a robust and reliable method.

MethodDevWorkflow A 1. Information Gathering - MW, pKa, Polarity B 2. Direct Infusion & MS Tuning - Select Precursor Ion (m/z 229.1) - Optimize Cone/Fragmentor Voltage A->B Physicochemical Data C 3. Product Ion Scan & MRM Selection - Vary Collision Energy (CE) - Select Quant/Qual Transitions - Optimize CE for each transition B->C Optimized Precursor F 6. System Integration & Evaluation - Inject standard on LC-MS/MS - Check Sensitivity & Reproducibility C->F Optimized MRMs D 4. Initial LC Method (Scouting) - C18 Column - Acidic Mobile Phase - Broad Gradient E 5. LC Optimization - Adjust Gradient Slope for k' - Evaluate Peak Shape - Test alternative columns if needed D->E Initial Retention Data E->F Optimized LC Method F->B Low Sensitivity? Re-optimize MS F->E Poor Peak Shape? Re-optimize LC G 7. Matrix Effect Assessment - Post-column infusion - Post-extraction spike F->G Initial Performance OK? G->E Matrix Interference? Adjust Chromatography H 8. Final Method Validation - Linearity, Accuracy, Precision - LLOQ, Stability G->H Matrix Effects Managed

Caption: A systematic workflow for LC-MS/MS method development.

Part 4: Troubleshooting Guide

Even with a systematic approach, challenges arise. This guide addresses specific issues you may encounter.

Q: My chromatographic peak is tailing badly. What's the cause and how do I fix it?

A: Peak tailing for a basic compound like this is almost always due to secondary interactions or column issues.[13][14]

  • Cause 1: Insufficiently Acidic Mobile Phase: The pyridine nitrogen interacts with residual, acidic silanol groups on the silica-based column packing.

    • Solution: Ensure your mobile phase pH is low and stable. 0.1% formic acid is usually sufficient. If tailing persists, consider switching to 0.1% trifluoroacetic acid (TFA). Caution: TFA is a strong ion-pairing agent and can cause significant, persistent ion suppression in the MS source. Use it sparingly and dedicate a column to this method.

  • Cause 2: Column Contamination or Degradation: The column inlet frit can become blocked, or the stationary phase can degrade, exposing active sites.[15]

    • Solution: First, try flushing the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If this fails, reverse the column and flush it (check manufacturer's instructions first). As a last resort, replace the column.

  • Cause 3: Injection Solvent Mismatch: Injecting in a solvent much stronger (i.e., higher organic content) than the initial mobile phase can cause peak distortion.[13]

    • Solution: Dilute your sample in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) or reduce the injection volume.

Q: My signal intensity is very low or inconsistent. What should I check?

A: Low sensitivity is a common hurdle. Approach it systematically from the source to the detector.

  • Step 1: Verify MS Parameters: Re-infuse your tuning solution. Has the signal for your MRM transitions dropped? If so, the instrument may need cleaning or calibration. Ensure cone/fragmentor and collision energies are still optimal.

  • Step 2: Check Mobile Phase: Old or poorly prepared mobile phase can impact ionization. Use fresh, high-purity solvents and additives.[16]

  • Step 3: Investigate Ion Suppression (Matrix Effects): This is a critical issue, especially in complex matrices like plasma or tissue extracts.[17][18] Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can suppress the ionization of your target analyte.[19][20]

    • How to Diagnose: Perform a post-column infusion experiment. While infusing your analyte at a constant rate post-column, inject a blank, extracted matrix sample. A dip in the constant analyte signal at the retention time of your compound indicates ion suppression.

    • How to Mitigate:

      • Improve Chromatography: Adjust your LC gradient to move the analyte's retention time away from the suppression zone.

      • Enhance Sample Preparation: Simple "dilute-and-shoot" or protein precipitation methods are prone to matrix effects. Implement more rigorous cleanup like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[21]

      • Use an Isotopic Internal Standard: A stable isotope-labeled (e.g., ¹³C, ²H) version of your analyte is the gold standard. It co-elutes and experiences the same matrix effects, providing the most accurate correction for signal variability.

Q: I'm seeing split peaks. What's wrong?

A: Split peaks usually point to a problem at the head of the column or a disruption in the sample path.[13][15]

  • Cause 1: Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit, creating a non-uniform flow path.

    • Solution: Filter all samples and mobile phases. Use an in-line filter before the column.[13] Try back-flushing the column to dislodge the blockage.

  • Cause 2: Column Void: A void or channel can form at the head of the column due to mechanical shock or use with high pH mobile phases (not an issue here).

    • Solution: This is usually irreversible. The column must be replaced.

  • Cause 3: Injection Solvent Effect: A very strong injection solvent can cause the sample band to distort as it enters the column.

    • Solution: Match the injection solvent to the initial mobile phase as closely as possible.

References

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 29-41. Available from: [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. Available from: [Link]

  • Gao, J., Li, Y., & Li, Z. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4145–4152. Available from: [Link]

  • Xia, Y., Wu, J., Gu, C., Bakhtiar, R., & Franklin, R. B. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid communications in mass spectrometry, 22(5), 705–712. Available from: [Link]

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved February 10, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved February 10, 2026, from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 3-(Morpholinosulfonyl)pyridine. Retrieved February 10, 2026, from [Link]

  • Zhou, S. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved February 10, 2026, from [Link]

  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved February 10, 2026, from [Link]

  • Chemigran Pte Ltd. (n.d.). This compound. Retrieved February 10, 2026, from [Link]

  • Leito, I., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE, 11(12), e0167502. Available from: [Link]

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved February 10, 2026, from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • Loo, J. A., et al. (2015). A Mechanism for Supercharging based on the Three Regime View of Electrospray Ionization and Brønsted Acid–Base Properties. Journal of the American Society for Mass Spectrometry, 26(10), 1649–1660. Available from: [Link]

  • Kleno, T. G. (2026, January 23). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available from: [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved February 10, 2026, from [Link]

  • Agilent Technologies. (2017, January 9). Triggered MRM LC/MS/MS Method Development. Retrieved February 10, 2026, from [Link]

  • NFSTC. (2012, October 24). LCMS 2007 : 7 : Compound Optimizations [Video]. YouTube. Retrieved February 10, 2026, from [Link]

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improving the yield of "4-(Pyridin-3-ylsulfonyl)morpholine" reference standard synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard ID: 4-(Pyridin-3-ylsulfonyl)morpholine (CAS: 26103-48-0) Application: Impurity reference for Vonoprazan; Pharmacophore building block.[1] Chemical Class: Pyridine Sulfonamide.[2]

Executive Summary: The Chemistry of Yield Loss

The synthesis of This compound appears deceptively simple: a nucleophilic substitution between morpholine and 3-pyridinesulfonyl chloride.[1] However, researchers often report erratic yields ranging from 30% to 85%.

The Core Problem: The electrophile, 3-pyridinesulfonyl chloride , is highly unstable.[3] Unlike benzenesulfonyl chloride, the electron-deficient pyridine ring makes the sulfonyl group hyper-electrophilic.[1] In the presence of trace moisture, it hydrolyzes rapidly to 3-pyridinesulfonic acid (water-soluble, often discarded in aqueous waste) rather than coupling with morpholine.[1]

The Solution: Yield optimization requires a "Dry-First" approach to coupling, followed by a "pH-Switch" workup that leverages the amphoteric nature of the pyridine ring to isolate the product from impurities.

Troubleshooting Guide (Symptom-Based)

Use this decision matrix to diagnose yield failures.

SymptomProbable Root CauseTechnical Fix
Low Yield (<40%) Hydrolysis of Starting Material. The sulfonyl chloride degraded before reacting with morpholine.[1]Switch to Anhydrous Conditions. Do not use Schotten-Baumann (water/acetone) conditions. Use dry DCM or THF under

. Ensure the starting material is the HCl salt (more stable) and add extra base to neutralize it in situ.
Product is "Missing" after Workup Incorrect Extraction pH. The product contains a basic pyridine nitrogen (

).[1] If the aqueous layer was acidic during extraction, the product remained in the water.
Adjust pH > 8. The aqueous phase must be basic (pH 8–9) to deprotonate the pyridine ring, rendering the molecule lipophilic for extraction into DCM/EtOAc.
Starting Material Remains Salt Formation. Morpholine formed a salt with the HCl byproduct, deactivating it as a nucleophile.Increase Base Equivalents. Ensure at least 2.5–3.0 eq. of base (TEA or DIPEA) are present to scavenge HCl, keeping morpholine free and reactive.
Dark/Tarred Reaction Thermal Decomposition. Pyridine sulfonyl chlorides are thermally labile.Cryogenic Addition. Add the sulfonyl chloride at 0°C. Only warm to Room Temperature (RT) after the addition is complete.

The "Golden Route" Protocol

This protocol is designed to maximize yield by preventing hydrolysis and optimizing recovery.

Reagents & Stoichiometry
  • Reactant A: 3-Pyridinesulfonyl chloride HCl salt (1.0 eq) [Note: The HCl salt is more stable than the free liquid]

  • Reactant B: Morpholine (1.2 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL/g)

Step-by-Step Methodology
  • System Prep: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).[1]
    
  • Solvation: Charge Morpholine (1.2 eq) and TEA (3.0 eq) into anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Addition (Critical Step): Add 3-Pyridinesulfonyl chloride HCl (1.0 eq) portion-wise over 15 minutes.

    • Why? Rapid addition generates heat, accelerating hydrolysis or decomposition. Keeping it cold favors the kinetic sulfonylation over side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Stir for 2–4 hours.

    • Monitor: Check via TLC (MeOH/DCM 1:9) or LC-MS.[1][4] The sulfonyl chloride spot should disappear.

  • Quench: Add water to the reaction mixture.

  • The "pH-Switch" Workup (Yield Recovery Step):

    • Phase 1 (Acid Wash): Extract the organic layer with dilute HCl (1M).

      • Result: The product (pyridine) protonates and moves to the Aqueous Layer . Non-basic impurities stay in the Organic Layer. Discard the Organic Layer.

    • Phase 2 (Base Release): Basify the aqueous layer with saturated

      
       or NaOH to pH 9 .
      
      • Result: The product deprotonates and precipitates/oils out.

    • Phase 3 (Extraction): Extract the now-cloudy aqueous layer with DCM (3x).[1] Dry combined organics over

      
       and concentrate.
      

Visualizing the Workflow

Diagram 1: Reaction Logic & Decision Tree

This flow illustrates the critical decision points that determine success vs. failure.

ReactionWorkflow Start Start: 3-Pyridinesulfonyl Chloride (Highly Electrophilic) Condition Check Moisture Content Start->Condition WaterPresent Water Present (Solvent/Air) Condition->WaterPresent High Moisture Anhydrous Anhydrous Conditions (DCM, N2, 0°C) Condition->Anhydrous Dry System Hydrolysis Hydrolysis to 3-Pyridinesulfonic Acid WaterPresent->Hydrolysis Waste Low Yield / Waste Hydrolysis->Waste Reaction Nucleophilic Attack by Morpholine Anhydrous->Reaction Intermediate Sulfonamide Formation Reaction->Intermediate Workup Workup Phase Intermediate->Workup

Caption: Figure 1. The kinetic competition between hydrolysis (yield loss) and sulfonylation. Strict moisture control is the primary determinant of yield.

Diagram 2: The pH-Switch Purification Logic

This diagram explains the "Amphoteric Purification" strategy essential for high purity without chromatography.

pH_Switch Neutral Neutral Product (Organic Soluble) Py-SO2-Morph Protonated Protonated Salt (Water Soluble) [H-Py-SO2-Morph]+ Cl- Neutral->Protonated Acid Wash (Removes non-basic impurities) Protonated->Neutral Basification (Releases pure product) Acid Add HCl (pH < 2) Acid->Neutral Base Add NaOH (pH > 9) Base->Protonated

Caption: Figure 2.[1] Exploiting the Pyridine Nitrogen (


) allows the product to be toggled between aqueous and organic phases, washing away impurities.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both the solvent and the base? A: Yes, but it makes the workup harder. Pyridine has a high boiling point and smells. Using DCM with 3.0 eq of TEA is cleaner because TEA salts are water-soluble and easily removed, whereas stripping off pyridine requires high vacuum and heat, which might degrade the product.

Q: My starting material (sulfonyl chloride) is a solid, but the literature says it's a liquid. Why? A: The free base 3-pyridinesulfonyl chloride is a liquid and very unstable.[1][3][5] Commercial vendors usually supply the Hydrochloride Salt , which is a white solid. If you have the solid salt, you must use at least 2 extra equivalents of base (TEA) to neutralize the HCl in the salt before the reaction can proceed [1].

Q: How do I store the reference standard? A: Once synthesized, this compound is stable.[1] However, store it at 2–8°C under inert gas. Avoid acidic environments, as the pyridine ring will protonate.

References

  • ChemicalBook. (2024). Properties and Stability of Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [1]

  • National Institutes of Health (NIH). (2013). Preparation of sulfonamides from N-silylamines and sulfonyl chlorides. PMC. Retrieved from [1]

  • Reagent Database. (2024). This compound Structure and CAS Data. Retrieved from [1][6]

  • Princeton University (Macmillan Group). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Retrieved from [1]

  • PrepChem. (2024). Synthesis of pyridine-3-sulfonic acid (Precursor methodology). Retrieved from

Sources

Technical Support Center: Stability of 4-(Pyridin-3-ylsulfonyl)morpholine in Analytical Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-(Pyridin-3-ylsulfonyl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during the analysis of this compound. As direct stability studies on this compound are not extensively published, this guide synthesizes information from forced degradation studies of analogous compounds containing pyridine, morpholine, and sulfonamide moieties to provide scientifically grounded advice.[1][2][3]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: I'm observing a rapid decrease in the peak area of my this compound standard in an acidic mobile phase. What is the likely cause?

A1: The decrease in your analyte's peak area in an acidic mobile phase is likely due to acid-catalyzed hydrolysis of the sulfonamide bond. The pyridine ring, being basic, will be protonated under acidic conditions, which can further influence the electronic properties of the sulfonyl group and potentially impact stability. While sulfonamides are generally considered hydrolytically stable under neutral and alkaline conditions, their stability can decrease significantly in strong acidic environments.[4][5][6] Studies on other sulfonamides have shown that degradation is more pronounced at lower pH values.[5]

Troubleshooting Steps:

  • pH Adjustment: The most critical step is to adjust the pH of your mobile phase to be closer to neutral (pH 6-8). If your separation requires an acidic pH for retention or peak shape, try to use the mildest acidic conditions possible.

  • Sample Diluent: Ensure your sample is dissolved in a diluent that is compatible with your mobile phase and does not promote degradation. A diluent with a pH similar to the mobile phase is recommended.

  • Temperature Control: Hydrolysis is a chemical reaction that is accelerated by higher temperatures. Ensure your autosampler and column compartment are temperature-controlled, preferably at a lower temperature (e.g., 4-10 °C), to minimize degradation during the analytical run.

  • Freshly Prepared Solutions: Prepare your analytical standards and sample solutions fresh daily. Avoid storing solutions, especially in acidic media, for extended periods.

Q2: My analytical solution of this compound is turning yellow and I'm seeing new impurity peaks after exposure to light. What is happening?

A2: The yellowing of your solution and the appearance of new peaks upon light exposure are classic signs of photodegradation. Pyridine and its derivatives are known to be susceptible to photochemical transformations.[7][8][9][10] The pyridine ring in your molecule can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.[9]

Troubleshooting Steps:

  • Protect from Light: The most effective preventative measure is to protect your solutions from light at all stages of the experiment. Use amber vials for your standards and samples, and cover your mobile phase reservoir with aluminum foil.

  • Photostability Studies: To understand the extent of the issue, you can perform a controlled photostability study as part of your forced degradation testing, following ICH Q1B guidelines. This involves exposing your solution to a known intensity of light for a specific duration.

  • Wavelength of Detection: While not a solution to the degradation itself, ensure your UV detection wavelength is specific for the parent compound and does not overlap significantly with the absorbance maxima of the photodegradation products, which could lead to inaccurate quantification.

Q3: I'm performing a forced degradation study and see significant degradation under oxidative stress conditions (e.g., with hydrogen peroxide). What are the potential degradation products?

A3: Under oxidative stress, several parts of the this compound molecule can be susceptible to oxidation.

  • Pyridine N-oxide Formation: The nitrogen atom in the pyridine ring is a likely site for oxidation, leading to the formation of the corresponding N-oxide.

  • Morpholine Ring Oxidation: The morpholine ring can also undergo oxidation.[11][12]

  • Sulfur Oxidation: While the sulfur in the sulfonyl group is already in a high oxidation state, further reactions under harsh oxidative conditions cannot be entirely ruled out, though this is less common.

Troubleshooting and Identification:

  • LC-MS Analysis: The most effective way to identify the degradation products is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern will provide crucial information for structure elucidation.

  • Comparative Chromatograms: Compare the chromatograms of your stressed and unstressed samples to identify the newly formed peaks.

  • Milder Oxidizing Agents: If the degradation is too extensive with hydrogen peroxide, consider using milder oxidizing agents or reducing the concentration and exposure time to better control the degradation process.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the stability of this compound.

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: Based on the potential for hydrolysis and photodegradation, the ideal storage conditions for a stock solution are:

  • Solvent: A neutral, aprotic solvent like acetonitrile or a buffered aqueous solution at neutral pH is recommended.

  • Temperature: Store the solution at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C), to slow down potential degradation reactions.

  • Light Protection: Always store the solution in an amber container or wrapped in aluminum foil to protect it from light.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen and minimize the risk of oxidation.

Q5: How can I design a robust stability-indicating HPLC method for this compound?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Here is a general workflow for developing such a method:

G cluster_0 Method Development Workflow A Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B Generate Degradation Products C Develop HPLC Method (Column, Mobile Phase, Gradient) D Peak Purity Analysis (PDA/DAD Detector) E Method Validation (ICH Q2(R1)) F Robust Stability-Indicating Method

Key Considerations:

  • Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography.[14]

  • Mobile Phase: A buffered mobile phase is crucial to control the pH and minimize on-column degradation. A phosphate or acetate buffer in the neutral pH range is recommended.

  • Detector: A photodiode array (PDA) or diode array detector (DAD) is essential for assessing peak purity and ensuring that the analyte peak is not co-eluting with any degradation products.[13]

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[14]

Q6: What are the expected degradation pathways for this compound?

A6: Based on its chemical structure, the primary expected degradation pathways are:

G cluster_0 Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis Photodegradation Photodegradation Oxidation Oxidation

  • Hydrolysis: Cleavage of the S-N bond of the sulfonamide to yield pyridine-3-sulfonic acid and morpholine. This is more likely under strongly acidic conditions.[4][5]

  • Photodegradation: Isomerization or degradation of the pyridine ring upon exposure to UV light.[10]

  • Oxidation: Formation of the pyridine N-oxide at the nitrogen of the pyridine ring.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Transfer a portion of the stock solution to a vial and heat in an oven at 80 °C for 48 hours.

  • Photodegradation: Expose a clear vial containing the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Data Summary Table for Forced Degradation
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Example)Number of Degradants (Example)
Acid Hydrolysis1 M HCl24 hours60 °C25%2
Base Hydrolysis1 M NaOH24 hoursRoom Temp5%1
Oxidation3% H₂O₂24 hoursRoom Temp15%3
ThermalDry Heat48 hours80 °C<2%0
PhotolyticICH Q1B--30%4

References

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. (PDF) Degradation of Pyridines in the Environment. [Link]

  • PubMed. UV photolysis for accelerating pyridine biodegradation. [Link]

  • National Institutes of Health. Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC. [Link]

  • PubMed. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. [Link]

  • ResearchGate. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. [Link]

  • National Institutes of Health. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC. [Link]

  • PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • MDPI. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. [Link]

  • Scribd. Forced Degradation Studies in Pharmaceuticals | PDF | Hydrogen Peroxide. [Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF. [Link]

  • National Institutes of Health. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. [Link]

  • Technische Universität München. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. [Link]

  • IOPscience. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). [Link]

  • National Institutes of Health. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC. [Link]

  • PubMed. Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • Arkivoc. Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. [Link]

  • Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • PubMed Central. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]

  • OSHA. Morpholine. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Sciencemadness Discussion Board. Sulfonamide hydrolysis. [Link]

  • Wikipedia. Pyridine. [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 4-(Pyridin-3-ylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-26103-PYR Compound: 4-(Pyridin-3-ylsulfonyl)morpholine (CAS: 26103-48-0) Classification: Assay Development / Physicochemical Optimization Status: [Resolved]

Executive Summary

You are likely experiencing precipitation ("crashing out") of This compound when diluting concentrated DMSO stocks into aqueous assay buffers.

This compound presents a classic "Brick Dust" solubility profile: it possesses a stable crystal lattice (Melting Point ~120°C) and, critically, the electron-withdrawing sulfonyl group lowers the pyridine ring's basicity (pKa ≈ 2.9). Consequently, the molecule remains uncharged (neutral) at physiological pH (7.4), stripping it of electrostatic repulsion that would otherwise aid solubility.

This guide provides a validated protocol to overcome these thermodynamic barriers without compromising assay integrity.

Part 1: Root Cause Analysis (The "Why")

To fix the solubility, we must first understand the molecular behavior governing the precipitation.

ParameterValue / PropertyImpact on Assay
pKa (Pyridine N) ~2.9 (Predicted)Critical: At pH 7.4, the molecule is 99.9% neutral. It will not protonate to form a soluble salt unless pH < 2.0.
Crystal Lattice High Stability (MP ~120°C)High energy is required to break the solid-solid interactions (Brick Dust model).
LogP Moderate (~0.5 - 1.0)It is not extremely lipophilic (Grease Ball), but lacks polar solvation at neutral pH.
H-Bonding Sulfonyl & Morpholine OActs as H-bond acceptors, but lacks strong H-bond donors to interact with water.
Solubility Decision Logic

The following logic flow illustrates why standard pH adjustment fails and why carrier-based strategies are required.

SolubilityLogic Start Precipitation Observed in Assay Buffer CheckPH Check Assay pH vs. pKa (~2.9) Start->CheckPH IsAcidic Is Assay pH < 3.0? CheckPH->IsAcidic Compare Protonated Molecule Ionized (Soluble) IsAcidic->Protonated Yes Neutral Molecule Neutral (Insoluble) IsAcidic->Neutral No (pH 7.4) Strategy STRATEGY SELECTION Neutral->Strategy Carrier Use Carrier (Cyclodextrin) to encapsulate neutral core Strategy->Carrier Primary Fix Cosolvent Use Cosolvent (PEG400) to bridge polarity gap Strategy->Cosolvent Secondary Fix

Figure 1: Decision tree highlighting that at physiological pH, the molecule is neutral, necessitating carrier-based solubilization rather than pH adjustment.

Part 2: Optimized Stock Preparation

The Error: Using "wet" DMSO or subjecting stocks to repeated freeze-thaw cycles. The Fix: Anhydrous handling and single-use aliquots.

Protocol: Master Stock Generation
  • Solvent: Use anhydrous DMSO (≥99.9%, water <0.05%).

    • Reason: DMSO is hygroscopic.[1] Absorbed atmospheric water acts as an anti-solvent, initiating micro-nucleation in the stock tube.

  • Concentration: Prepare at 10 mM .

    • Note: Avoid 100 mM. While physically possible, it increases the "shock" precipitation risk upon dilution.

  • Storage: Aliquot into single-use amber vials (e.g., 20 µL) to prevent freeze-thaw cycles. Store at -20°C.

Part 3: The "Intermediate Dilution" Method

The Error: Direct addition of 100% DMSO stock into aqueous buffer. This creates a localized high-concentration "plume" where the compound crashes out instantly before mixing. The Fix: Step-down dilution using an intermediate solvent bridge.

Step-by-Step Dilution Protocol

Goal: Achieve a final assay concentration of 10 µM (0.1% DMSO).

  • Prepare Intermediate Buffer (The Bridge):

    • Create a solution of 50% DMSO / 50% Water .

    • Why: This matches the dielectric constant more closely to the stock, preventing shock precipitation.

  • Intermediate Dilution (Step 1):

    • Dilute your 10 mM Master Stock 1:20 into the Intermediate Buffer .

    • Result: 500 µM compound in 52.5% DMSO.

    • Observation: Solution should remain clear.

  • Final Assay Dilution (Step 2):

    • Dilute the Intermediate Mix 1:50 into your Assay Buffer (e.g., PBS + 0.05% Tween-20).

    • Result: 10 µM compound in ~1% DMSO.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Bridge Intermediate Mix (500 µM) (50% DMSO / 50% Water) Stock->Bridge 1:20 Dilution (Prevents Shock) Assay Final Assay Well (10 µM) (1% DMSO + Buffer) Bridge->Assay 1:50 Dilution (Rapid Mixing)

Figure 2: The intermediate dilution workflow reduces the solvent polarity shift, preventing immediate nucleation.

Part 4: Buffer Additives (The "Secret Sauce")

If the intermediate dilution method is insufficient, you must modify the assay buffer to thermodynamically stabilize the neutral molecule.

Recommendation 1: Cyclodextrins (Gold Standard)
  • Additive: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Concentration: 0.1% - 0.5% (w/v) in assay buffer.

  • Mechanism: The morpholine/pyridine core fits inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the buffer. This mimics a "chaperone" preventing aggregation.

  • Validation: Does not typically interfere with kinase or GPCR binding sites.

Recommendation 2: Non-Ionic Surfactants
  • Additive: Tween-20 (0.05%) or Pluronic F-68 (0.01%).

  • Mechanism: Reduces surface tension and prevents the formation of critical nuclei (micro-crystals).

Part 5: Troubleshooting FAQs

Q: I see a fine haze in my wells, but my plate reader absorbance is normal. Is this okay? A: No. This is "micro-precipitation." Even if it doesn't block light significantly, the solid compound is not bioavailable to your target. Your effective concentration is unknown. Use the HP-β-CD method described above to solubilize the haze.

Q: Can I acidify my buffer to pH 5.0 to help solubility? A: While pH 5.0 is closer to the pKa, it is likely still insufficient (you need pH < 3 for full ionization). Furthermore, most enzymes and cells will not tolerate pH 5.0. Stick to neutral pH with cyclodextrins .

Q: The compound sticks to the plastic tips during transfer. A: This is common for hydrophobic neutrals.

  • Use Low-Retention pipette tips.

  • Pre-wet the tip with the buffer before drawing the compound.

  • Switch to glass-coated or polypropylene plates (avoid polystyrene for intermediate steps).

References

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Popa-Burke, I., et al. (2014).[3] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Technical Support Center: Characterization of 4-(Pyridin-3-ylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals encountering challenges in the analytical characterization of "4-(Pyridin-3-ylsulfonyl)morpholine". As this is a novel or sparsely documented molecule, this guide is built upon foundational scientific principles and expert analysis of its constituent chemical moieties: a pyridine ring, a sulfonamide linker, and a morpholine ring. The content is structured in a practical question-and-answer format to directly address potential issues in chromatography, spectroscopy, and stability assessment.

Section 1: Foundational Challenges & Physicochemical Predictions

Before delving into specific troubleshooting, it is crucial to acknowledge that "this compound" is not extensively described in the scientific literature. Therefore, its characterization requires a predictive approach based on its structure.

  • Pyridine Moiety: Imparts basicity (pKa of pyridine ~5.2), making the molecule susceptible to pH-dependent changes in solubility and chromatographic retention. It also introduces a UV chromophore.

  • Sulfonamide Linker: This is a polar, electron-withdrawing group that can engage in hydrogen bonding. The S-N bond can be a site of hydrolytic instability under certain pH conditions.

  • Morpholine Moiety: A saturated heterocycle that increases polarity and aqueous solubility. Its chair conformation can lead to complex NMR spectra.[1][2]

Combining these features, we predict the compound to be a polar, basic molecule with moderate water solubility that may present challenges typical of basic analytes in reversed-phase chromatography.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Question 1: I'm observing severe peak tailing and poor peak shape for my compound during reversed-phase HPLC analysis. What is the cause and how can I fix it?

Answer:

This is a classic and anticipated problem for a basic compound like this compound. The primary cause is unwanted secondary interactions between the protonated pyridine ring and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based C18 columns.[3] This leads to asymmetric peak shapes.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • The Cause: At neutral pH, residual silanols on the column are ionized, and your basic compound is protonated, leading to strong ionic interactions.

    • The Solution: Adjust the mobile phase pH to a region where these interactions are suppressed.

      • Low pH (e.g., pH 2.5-3.5): Use a buffer like 0.1% formic acid or trifluoroacetic acid (TFA). At this pH, most silanol groups are protonated (Si-OH), minimizing ionic interactions with the now fully protonated analyte.

      • High pH (e.g., pH 8-10): Use a pH-stable column (e.g., hybrid silica or polymer-based). At high pH, the basic analyte is in its neutral form, eliminating ionic interactions. Buffers like ammonium bicarbonate or ammonium formate are suitable.

  • Use of Additives:

    • The Cause: Even with pH control, some silanol activity may persist.

    • The Solution: Introduce a competing base or "ion-pairing" agent into the mobile phase.[4] A low concentration of a competing amine, like triethylamine (TEA), can saturate the active silanol sites. However, be aware that TEA can suppress MS ionization.

  • Column Selection:

    • The Cause: Not all C18 columns are created equal. The density of residual silanols varies greatly.

    • The Solution: Choose a column specifically designed for basic compounds. Look for columns with high-purity silica and advanced end-capping technologies that shield residual silanols.[4]

Workflow for HPLC Method Improvement:

Caption: Decision workflow for troubleshooting poor HPLC peak shape.

Question 2: My retention time is drifting, and I'm seeing an increase in backpressure over a series of injections. What's happening?

Answer:

This often points to two issues: column contamination or compound precipitation on the column.[5] Given the predicted moderate solubility, if your sample is dissolved in a strong solvent (like pure DMSO or DMF) and injected into a mobile phase with high aqueous content, the compound can precipitate at the head of the column.[5]

Troubleshooting Protocol:

  • Sample Diluent Matching: Ensure your sample solvent is as close in composition to the initial mobile phase as possible. If you must use a strong solvent, keep the injection volume minimal.

  • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It acts as a sacrificial component, trapping particulates and strongly adsorbed contaminants, thereby protecting the more expensive analytical column.[5]

  • Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove any particulate matter.

  • Column Wash Protocol: Develop a robust column flushing procedure to be run after each sequence. This typically involves washing with a strong, organic solvent (like isopropanol or acetonitrile) to remove strongly retained compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The proton signals for the morpholine ring in my ¹H NMR spectrum are broad and poorly resolved, not the sharp triplets I expected. Why?

Answer:

The morpholine ring exists in a dynamic chair conformation. The rate of this "chair flip" at room temperature can be on the same timescale as the NMR experiment, leading to exchange broadening of the signals for the axial and equatorial protons.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: This is the definitive experiment to diagnose conformational exchange.

    • Heating: Increasing the temperature will increase the rate of the chair flip. If exchange is the cause of broadening, the signals will first broaden further and then sharpen into a single, averaged signal at a higher temperature.

    • Cooling: Decreasing the temperature will slow the chair flip. This should resolve the broad signals into distinct, sharp multiplets for the individual axial and equatorial protons.

  • Solvent Choice: The polarity and viscosity of the NMR solvent can influence the rate of conformational exchange. Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, MeOD) may resolve the issue.

  • 2D NMR: If VT-NMR is unavailable, 2D experiments like COSY and HSQC can still be invaluable. Even if the 1D signals are broad, cross-peaks in the 2D spectrum can help you definitively assign the connectivity between the morpholine protons and carbons, confirming the structure.[6] The typical ¹³C chemical shifts for the morpholine carbons are around 67 ppm (for C-O) and 46 ppm (for C-N), which can be confirmed with an HSQC experiment.[6]

Mass Spectrometry (MS)

Question: I am having trouble getting a strong signal for my molecular ion [M+H]⁺ in ESI-MS. What are the likely causes and solutions?

Answer:

Low ionization efficiency in Electrospray Ionization (ESI) can be due to several factors, including in-source fragmentation, poor desolvation, or suppression from mobile phase additives. Sulfonamides are also known to sometimes produce unusual fragmentation patterns.[7][8]

Troubleshooting Protocol:

  • Optimize Source Conditions:

    • Cone Voltage / Fragmentation Voltage: This is the most critical parameter. Sulfonamides can fragment easily. Start with a very low cone voltage (e.g., 10-20 V) and gradually increase it. A high voltage can cause the S-N bond to cleave in the source, diminishing your [M+H]⁺ signal.

    • Desolvation Temperature & Gas Flow: As a polar molecule, it may require higher desolvation temperatures or gas flows to efficiently remove solvent from the ESI droplets. Systematically optimize these parameters to maximize the signal.

  • Check for Adducts: Look for other common adducts besides [M+H]⁺, such as the sodium adduct [M+Na]⁺ or the acetonitrile adduct [M+ACN+H]⁺. If these are prominent, it may indicate that your mobile phase or vials are contaminated with salts.

  • Anticipate Fragmentation Patterns: Be aware that protonated sulfonamides can undergo characteristic fragmentation.[8] A common fragmentation pathway involves the cleavage of the S-N bond.[9] For this compound, expect to see fragment ions corresponding to the pyridinesulfonyl cation and the morpholine cation. Understanding these pathways can help confirm the identity of your compound even if the parent ion is weak.[7][9]

Predicted ESI-MS Fragmentation:

MS_Fragmentation Parent [M+H]⁺ (Pyridyl-SO2-Morpholine)+ Frag1 [Pyridyl-SO2]⁺ (Pyridinesulfonyl cation) Parent->Frag1 S-N Cleavage Frag2 [Morpholine+H]⁺ Parent->Frag2 S-N Cleavage

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Stability and Handling

Question: I suspect my compound is degrading over time in solution. What is the likely degradation pathway and how can I mitigate it?

Answer:

The most probable point of instability in this molecule is the sulfonamide bond, which can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. A primary degradation product would likely be pyridine-3-sulfonic acid and morpholine.[10] Sulfonamides can also be sensitive to heat and light.[11]

Mitigation and Assessment Protocol:

  • Storage Conditions:

    • Solid State: Store the solid material in a desiccator, protected from light, at a controlled low temperature (e.g., 4°C or -20°C).

    • Solution: Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures, protected from light, and buffered at a neutral pH (around pH 6-7). Avoid storing in strongly acidic or basic media.

  • Forced Degradation Study: To proactively identify potential stability issues, perform a forced degradation study as per ICH Q1A/Q1B guidelines. This provides invaluable information for formulation and analytical method development.

ConditionProtocolLikely Degradation Product
Acid Hydrolysis 0.1 M HCl at 60°C for 24hPyridine-3-sulfonic acid + Morpholine
Base Hydrolysis 0.1 M NaOH at 60°C for 24hPyridine-3-sulfonic acid + Morpholine
Oxidative 3% H₂O₂ at RT for 24hN-oxide on pyridine or other oxidized species
Thermal Solid at 80°C for 48hMonitor for any decomposition
Photolytic Solution exposed to UV/Vis lightMonitor for any decomposition

Table 1: Recommended conditions for a forced degradation study of this compound.[11]

  • Develop a Stability-Indicating Method: The HPLC method you develop should be able to separate the intact drug from all its potential degradation products. This is crucial for accurately assessing the purity and stability of your compound over time.[10] Using a photodiode array (PDA) detector during HPLC analysis is highly recommended to check for peak purity.

References

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Dolan, J. W. (2014). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. LCGC North America, 32(11), 834-841. Available at: [Link]

  • Abou-Elella, F. M., et al. (2021). Incidence, Stability and Risk Assessment for Sulfonamides and Tetracyclines in Aqua-cultured Nile Tilapia Fish of Egypt. Journal of Food Protection, 84(11), 1948-1956. Available at: [Link]

  • Reich, H. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Perera, S., et al. (2019). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Khan, A. M., et al. (2013). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 5(4), 143-149. Available at: [Link]

  • Rácz, Á., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 846-850. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Available at: [Link]

  • Dan, W., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 82(15), 7896-7903. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

Sources

optimization of extraction recovery for "4-(Pyridin-3-ylsulfonyl)morpholine" from plasma

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalytical Extraction Guide Topic: Optimization of Extraction Recovery for 4-(Pyridin-3-ylsulfonyl)morpholine from Plasma Role: Senior Application Scientist

Introduction: The Molecule & The Matrix

Welcome to the technical support center. You are likely here because you are facing recovery losses or matrix effects when quantifying This compound in plasma.

To optimize extraction, we must first understand the interaction between your analyte's physicochemical properties and the plasma matrix.

  • The Analyte: This molecule features a pyridine ring (basic, pKa ~5.2) linked via a sulfonyl group to a morpholine ring . Crucially, the morpholine nitrogen is part of a sulfonamide linkage, rendering it non-basic due to electron withdrawal by the sulfonyl group. Therefore, your primary "handle" for extraction is the pyridine nitrogen .

  • The Challenge: The molecule is moderately polar (LogP ~0.5–1.0). Standard Liquid-Liquid Extraction (LLE) often yields poor recovery because the compound partitions poorly into non-polar solvents (like hexane) and suffers from ion suppression (phospholipids) in simple Protein Precipitation (PPT).

Our Recommendation: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). This method utilizes the pyridine's pH-dependent charge for absolute selectivity.

Module 1: Optimized Extraction Protocol (MCX SPE)

This protocol is designed to maximize recovery (>85%) and minimize matrix effects (ME < 10%) by chemically "locking" the analyte to the sorbent while washing away plasma proteins and phospholipids.

The Mechanism (Why this works)
  • Acidification: We lower plasma pH to ~2.0. The pyridine nitrogen becomes protonated (

    
    ).
    
  • Retention: The positively charged analyte binds to the negatively charged sulfonate groups on the MCX sorbent via ionic bonding.

  • Interference Removal: Since the analyte is ionically locked, we can use aggressive organic washes (100% Methanol/Acetonitrile) to strip away neutral lipids and phospholipids without losing the analyte.

  • Elution: We raise the pH (>9.0). The pyridine deprotonates, breaking the ionic bond and releasing the molecule into the organic solvent.

Step-by-Step Protocol
StepSolvent / ReagentVolumeTechnical Note (The "Why")
1. Pre-treatment 2% Formic Acid (aq)1:1 v/vDilute plasma 1:1. Critical: Final pH must be < 3.0 to ensure 100% protonation of the pyridine.
2. Conditioning Methanol -> Water1 mL ea.Activates the sorbent pores. Do not let the cartridge dry out.
3. Loading Pre-treated PlasmaVariesLoad at 1 mL/min.[1][2] Slow flow allows time for ion-exchange interaction.
4. Wash 1 2% Formic Acid (aq)1 mLRemoves proteins and hydrophilic interferences. Keeps analyte charged.
5. Wash 2 100% Methanol1 mLCrucial Step. Removes hydrophobic phospholipids. Analyte stays bound (ionic lock).
6. Elution 5% NH₄OH in MeOH2 x 500 µLHigh pH deprotonates the pyridine (neutralizes it), releasing it from the sorbent.
7. Post-Elution Evaporate & Reconstitute--Reconstitute in mobile phase (e.g., 90:10 Water:ACN) to match initial LC gradient.

Module 2: Visualization of Workflow & Logic

The following diagrams illustrate the extraction logic and decision-making process.

Figure 1: MCX Extraction Mechanism & Workflow

Caption: Logical flow of the Mixed-Mode Cation Exchange strategy, highlighting the critical pH-switching mechanism for selectivity.

MCX_Workflow Plasma Plasma Sample (Proteins + Phospholipids) Acidify Acidify (pH 2.0) Pyridine -> PyH+ Plasma->Acidify Add 2% FA Load Load on MCX (Ionic Binding) Acidify->Load Bind PyH+ Wash_Aq Aqueous Wash (Remove Proteins) Load->Wash_Aq Retain PyH+ Wash_Org 100% MeOH Wash (Remove Phospholipids) Wash_Aq->Wash_Org Ionic Lock Intact Elute Elute (5% NH4OH) Neutralize Pyridine Wash_Org->Elute Break Ionic Bond Clean Clean Extract Ready for LC-MS Elute->Clean

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying the root cause of low recovery or high variability.

Troubleshooting Start Issue: Low Recovery (<60%) Check_Breakthrough Check Load/Wash Breakthrough (Analyze waste steps) Start->Check_Breakthrough Breakthrough_Yes Analyte found in Load/Wash? Check_Breakthrough->Breakthrough_Yes Breakthrough_No Analyte NOT in waste. (Stuck on cartridge?) Check_Breakthrough->Breakthrough_No pH_Issue Root Cause: pH too high during Load. Pyridine not protonated. Breakthrough_Yes->pH_Issue Yes (Load) Cap_Issue Root Cause: Sorbent Capacity Exceeded. Reduce plasma volume. Breakthrough_Yes->Cap_Issue Yes (Wash) Elution_Issue Root Cause: Elution pH too low. Pyridine still charged/bound. Increase NH4OH %. Breakthrough_No->Elution_Issue Yes Solubility_Issue Root Cause: Solubility. Analyte precipitating? Add ACN to elution. Breakthrough_No->Solubility_Issue Maybe

Module 3: Troubleshooting & FAQs

Q1: I am seeing low recovery (approx. 40%) and high variation. What is wrong?

  • Diagnosis: This is often a pH control issue. The pKa of the pyridine ring is ~5.2.

  • The Fix:

    • Loading: If your pre-treatment pH is > 3.5, a significant portion of the analyte is neutral and will not bind to the cation exchange sites. Ensure you add enough acid (2% Formic Acid) to bring the plasma pH below 3.0.

    • Elution: If your elution solvent is not basic enough (or if the methanol evaporates ammonia over time), the analyte remains protonated and stuck to the sorbent. Use freshly prepared 5% NH₄OH in MeOH.

Q2: Can I use Liquid-Liquid Extraction (LLE) instead of SPE?

  • Answer: Yes, but it is riskier for this molecule.

  • Why: Because of the morpholine and sulfonyl groups, the molecule has significant polar character. To extract it into an organic solvent (like MTBE or Ethyl Acetate), you must suppress the charge (pH > 7.5). Even then, the partition coefficient (LogD) might not favor the organic phase strongly, leading to lower recovery (~60-70%) compared to SPE.

  • If you must use LLE: Use a mixture of Ethyl Acetate:Butanol (9:1) to increase the polarity of the extraction solvent, and buffer the plasma to pH 8.0.

Q3: I see a massive "hump" in my chromatogram that suppresses my analyte signal.

  • Diagnosis: Phospholipid buildup. This is common in Protein Precipitation (PPT) methods.

  • The Fix: The MCX protocol (Module 1) solves this. The "100% Methanol Wash" step (Step 5) is specifically designed to wash away phospholipids while the analyte is ionically locked to the sorbent. If you are already using MCX and still seeing this, increase the volume of the methanol wash.

Q4: What Internal Standard (IS) should I use?

  • Recommendation: A stable isotope-labeled analog is mandatory for regulated bioanalysis (e.g., This compound-d4 or -d8 ).

  • Why: The extraction efficiency of MCX is sensitive to pH. An analog IS will track these pH-dependent variations and matrix effects perfectly, whereas a structural analog (chemical look-alike) may behave differently during the critical washing steps.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Morpholine. (Used for structural pKa conceptualization). Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Foundational text on Phospholipid removal via SPE). Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis MCX Extraction Protocol for Basic Compounds. (Standard industry reference for MCX mechanisms). Retrieved from [Link][4]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for "4-(Pyridin-3-ylsulfonyl)morpholine" in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of a novel active pharmaceutical ingredient (API), "4-(Pyridin-3-ylsulfonyl)morpholine," adhering to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

The objective is not merely to present a protocol but to elucidate the scientific rationale behind each validation parameter, offering a practical framework for researchers, scientists, and drug development professionals. The data presented herein is hypothetical but designed to be representative of a successful validation study, providing a clear benchmark for performance.

The Analytical Challenge: this compound

For the purpose of this guide, we will consider "this compound" as a new chemical entity. Its structure, containing a pyridine ring and a morpholine sulfonyl group, suggests UV activity, making HPLC with UV detection a suitable analytical technique. The validation of the analytical method is a critical step to ensure that it is fit for purpose, whether for release testing, stability studies, or quality control.

Proposed HPLC Method Parameters

Before validation can commence, a robust HPLC method must be developed. The following hypothetical parameters serve as the foundation for our validation experiments:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Standard Concentration 100 µg/mL in Mobile Phase

Pillar 1: Specificity (Selectivity)

Objective: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] A highly specific method ensures that the signal measured is only from the compound of interest.[5]

Causality Behind Experimental Choices: To challenge the method's specificity, we must simulate the "worst-case" scenarios. This involves not only analyzing the drug substance in the presence of its formulation matrix (placebo) but also intentionally degrading the drug to create potential interfering compounds. Forced degradation studies are a cornerstone of this process, providing insight into the stability-indicating nature of the method.[6][7]

Experimental Protocol: Specificity
  • Solution Preparation:

    • Blank: Prepare the mobile phase.

    • Placebo Solution: Prepare a solution containing all formulation excipients without the API.

    • Standard Solution: Prepare a 100 µg/mL solution of this compound reference standard.

    • Sample Solution: Prepare a solution of the final drug product, equivalent to 100 µg/mL of the API.

  • Forced Degradation:

    • Acid Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 M HCl at 80°C for 4 hours. Neutralize and dilute to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 M NaOH at 80°C for 4 hours. Neutralize and dilute to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Store 10 mg of API in 10 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

    • Thermal Degradation: Expose solid API to 105°C for 24 hours. Dissolve and dilute to a final concentration of 100 µg/mL.

    • Photolytic Degradation: Expose a solution of the API (1 mg/mL) to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Chromatographic Analysis:

    • Inject the blank, placebo, standard, sample, and all forced degradation solutions into the HPLC system.

    • Utilize a DAD to assess peak purity of the analyte peak in all stressed samples.

Data Presentation & Interpretation

Table 1: Specificity and Forced Degradation Results

SampleAnalyte Retention Time (min)Peak Purity AnglePeak Purity ThresholdResolution to Nearest PeakResult
Standard4.520.120.98N/APass
PlaceboNo peak at 4.52 minN/AN/AN/APass
Acid Stressed4.510.150.99> 2.0Pass
Base Stressed4.530.180.97> 2.0Pass
Oxidative Stressed4.520.210.98> 2.0Pass
Thermal Stressed4.520.110.99> 2.0Pass
Photolytic Stressed4.510.140.98> 2.0Pass

The results demonstrate that no interfering peaks were observed at the retention time of this compound in the blank or placebo chromatograms. In all forced degradation samples, the main peak was spectrally pure (purity angle < purity threshold), and all degradation products were well-resolved from the analyte peak (Resolution > 2.0). This confirms the method is stability-indicating and specific.

Pillar 2: Linearity & Range

Objective: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]

Causality Behind Experimental Choices: Establishing a linear relationship is fundamental for accurate quantification. The chosen range, typically 80-120% of the nominal concentration for an assay, ensures the method is reliable for quantifying samples that may have slight variations in concentration.[1][9] A minimum of five concentration levels is recommended by ICH to adequately define the linear relationship.[1]

Experimental Protocol: Linearity
  • Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of the reference standard.

  • Calibration Standards: From the stock solution, prepare at least five calibration standards covering the range of 50 µg/mL to 150 µg/mL (50%, 75%, 100%, 125%, 150% of the nominal concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation & Interpretation

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100

Linearity Parameters:

  • Regression Equation: y = 10015x - 520

  • Correlation Coefficient (r²): 0.9998

  • Range: 50 - 150 µg/mL

The correlation coefficient of 0.9998 is well above the typical acceptance criterion of ≥0.999, indicating a strong linear relationship between concentration and peak area over the specified range.

Pillar 3: Accuracy & Precision

Objective:

  • Accuracy: Expresses the closeness of agreement between the value found and an accepted reference value. It is often reported as percent recovery.[1]

  • Precision: Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]

Causality Behind Experimental Choices: Accuracy and precision are intrinsically linked and demonstrate the method's reliability. Accuracy is assessed by spiking a placebo with known amounts of the API to mimic real sample analysis and eliminate matrix effects. Precision is challenged by analyzing samples under different conditions (different days, analysts) to ensure the method is reproducible in a real-world laboratory setting.

Experimental Protocol: Accuracy
  • Spiked Samples: Prepare triplicate samples of the placebo spiked with the API at three concentration levels: 80%, 100%, and 120% of the nominal concentration (80, 100, and 120 µg/mL).

  • Analysis: Analyze the spiked samples and calculate the percent recovery.

Experimental Protocol: Precision
  • Repeatability (Intra-day precision): Prepare six individual samples of the drug product at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day with a different analyst and/or a different instrument.

  • Data Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of experiments.

Data Presentation & Interpretation

Table 3: Accuracy Results

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)%RSD
80%80.079.899.750.85
100%100.0100.3100.300.62
120%120.0119.599.580.77

The mean recovery values are within the typical acceptance criteria of 98.0% to 102.0%, confirming the accuracy of the method.

Table 4: Precision Results

Precision LevelParameterResult
Repeatability Mean Assay (%) (n=6)99.8
%RSD0.55
Intermediate Precision Mean Assay (%) (n=6)100.1
%RSD0.72

The %RSD values for both repeatability and intermediate precision are well below the typical acceptance criterion of ≤2.0%, demonstrating excellent precision.

Pillar 4: LOD, LOQ, & Robustness

Objective:

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10][11]

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Causality Behind Experimental Choices: Determining LOD and LOQ is crucial for impurity analysis, while robustness testing is a proactive measure to identify which method parameters are critical to control, ensuring the method's reliability during routine use and transfer between laboratories.[13]

Experimental Protocol: LOD & LOQ

Based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

Experimental Protocol: Robustness
  • Systematic Variations: Introduce small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 and 35 °C)

    • Mobile Phase Composition: ± 2% organic (Acetonitrile:Water 58:42 and 62:38)

  • Analysis: Analyze a standard solution under each condition and evaluate the impact on system suitability parameters.

Data Presentation & Interpretation

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45

Table 6: Robustness Results

Parameter VariedSystem Suitability ParameterResultAcceptance Criteria
Flow Rate (0.9 mL/min) Retention Time4.98 minReport
Tailing Factor1.1≤ 2.0
Flow Rate (1.1 mL/min) Retention Time4.10 minReport
Tailing Factor1.2≤ 2.0
Temperature (25 °C) Retention Time4.65 minReport
Tailing Factor1.2≤ 2.0
Temperature (35 °C) Retention Time4.39 minReport
Tailing Factor1.1≤ 2.0
Mobile Phase (-2% ACN) Retention Time4.85 minReport
Tailing Factor1.1≤ 2.0
Mobile Phase (+2% ACN) Retention Time4.21 minReport
Tailing Factor1.2≤ 2.0

The method demonstrates good robustness, as minor changes in the operational parameters did not significantly impact the system suitability parameters, which all remained within their acceptance criteria.

Pillar 5: System Suitability

Objective: System suitability testing is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis.[14][15]

Causality Behind Experimental Choices: This is a "health check" for the HPLC system performed before and during sample analysis. It ensures that on any given day, the system is performing as it did during the validation, providing confidence in the generated data.[16]

Experimental Protocol: System Suitability
  • Standard Injections: Before starting the sample analysis, perform five replicate injections of the 100 µg/mL standard solution.

  • Evaluation: Calculate the %RSD for retention time and peak area, and determine the tailing factor and theoretical plates for the last injection.

Data Presentation & Interpretation

Table 7: System Suitability Criteria and Results

ParameterAcceptance CriteriaTypical Result
%RSD of Peak Area (n=5) ≤ 2.0%0.8%
%RSD of Retention Time (n=5) ≤ 1.0%0.3%
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500

The system consistently meets the pre-defined system suitability criteria, indicating it is ready for sample analysis.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow and interconnectedness of the validation parameters.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev HPLC Method Development Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Routine Sample Analysis SST->Routine

Caption: Overall HPLC Method Validation Workflow.

CoreValidation Interdependence of Core Validation Parameters cluster_core Core Quantitative Parameters Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Precision->Linearity

Caption: Interdependence of Core Validation Parameters.

Conclusion

This guide has systematically detailed the validation of an HPLC method for "this compound" according to ICH Q2(R1) guidelines. By adhering to these principles and understanding the scientific rationale behind each validation parameter, laboratories can ensure the development of robust, reliable, and compliant analytical methods. The successful validation of an analytical method is not just a regulatory requirement; it is a commitment to data integrity and, ultimately, to patient safety.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Front Life Sciences. (2023). Specificity analytical method validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Mastelf. (2024). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • Chromatography Online. Robustness Tests. [Link]

  • PubChem. N-pyridin-3-ylmorpholine-4-sulfonamide. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • National Institutes of Health. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • Pharma Validation. Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • SciELO. (2011). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. [Link]

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  • ICH. (2023). Analytical Procedure Development Q14. [Link]

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  • International Journal of Advanced Research in Science, Communication and Technology. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

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  • ICH. (2022). Analytical Procedure Development Q14. [Link]

  • Pharmaffiliates. 4-(Pyridin-4-ylsulfonyl)morpholine. [Link]

  • National Institutes of Health. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. [Link]

  • PubChem. 4-(3-Pyridin-3-ylphenyl)morpholine. [Link]

  • ResearchGate. (2013). The role of forced degradation studies in stability indicating HPLC method development. [Link]

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  • Wikipedia. Morpholine. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Process-related impurities, unintended molecular entities that can arise during the synthesis of an active pharmaceutical ingredient (API), demand meticulous identification, quantification, and control. This guide provides an in-depth technical comparison of methodologies for the validation of "4-(Pyridin-3-ylsulfonyl)morpholine," a potential process-related impurity. We will explore its likely synthetic origin, toxicological considerations, and a comparative analysis of analytical techniques for its robust validation, grounded in scientific principles and regulatory expectations.

The Genesis of an Impurity: Understanding the Formation of this compound

The emergence of this compound as a process-related impurity is intrinsically linked to the synthetic route of the API. While the specific API is not the focus of this guide, we can postulate a common synthetic pathway where this impurity could arise. A plausible scenario involves the reaction of pyridine-3-sulfonyl chloride with a morpholine-containing reactant or, more likely, the unintended reaction of residual morpholine with a pyridine-3-sulfonyl-containing intermediate.

Morpholine is a common building block in organic synthesis.[1] Its presence as a residual reactant or a degradation product in the reaction mixture can lead to the formation of this compound, especially in the presence of a suitable activating agent for the sulfonyl group.

reagent1 Pyridine-3-sulfonyl Chloride product This compound (Impurity) reagent1->product Reaction reagent2 Morpholine (Residual Reactant) reagent2->product

Caption: Plausible synthetic route for the formation of this compound.

Understanding this potential formation pathway is critical for two reasons. Firstly, it allows for process optimization to minimize the formation of the impurity. Secondly, it informs the development of analytical methods by providing insights into the impurity's chemical properties and potential co-eluting species.

Toxicological Profile: A Risk-Based Approach to Control

  • Pyridine Moiety: Pyridine and its derivatives can exhibit a range of toxic effects, including neurotoxicity, hepatotoxicity, and irritation to the skin and respiratory tract.[2][3][4]

  • Sulfonamide Group: Sulfonamides are a well-known class of antibiotics, and while the target impurity is not an antibiotic, the core structure raises considerations of potential hypersensitivity reactions in susceptible individuals.[5] Some sulfonamides have also been associated with various adverse drug reactions.[5]

Given these potential risks, controlling the levels of this compound in a drug substance is paramount. Regulatory bodies like the FDA and EMA mandate the control of impurities, with stringent limits for those with potential genotoxic or other significant toxicological effects.[6]

Comparative Analysis of Analytical Methodologies for Validation

The validation of an analytical method for a process-related impurity must demonstrate that it is fit for its intended purpose, as outlined in the ICH Q2(R1) guidelines. The choice of analytical technique is crucial and should be based on the chemical properties of the impurity and the required sensitivity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and versatile technique for the analysis of pharmaceutical impurities.

Method Comparison:

FeatureHPLC-UVHPLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, but can be compromised by co-eluting impurities with similar UV spectra.Excellent, provides structural information and can distinguish between isobaric compounds.
Sensitivity Generally in the µg/mL to ng/mL range.High, often in the ng/mL to pg/mL range.
Cost & Complexity Lower cost, relatively simpler operation.Higher cost, more complex operation and data analysis.
Ideal For Routine quality control, quantification of known impurities.Impurity identification, trace-level quantification, and confirmation.

Expert Insight: For routine quality control of this compound, a validated HPLC-UV method is often sufficient and cost-effective. The pyridine ring in the molecule provides a chromophore suitable for UV detection. However, for initial identification, characterization, and in cases of very low specification limits, the superior specificity and sensitivity of HPLC-MS are indispensable.

Proposed HPLC-UV Method for the Quantification of this compound

The following is a proposed starting point for an HPLC-UV method, which would require rigorous validation.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the analyte.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation from the API and other potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the pyridine moiety, a wavelength around 260 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Drug Substance Sample dissolve Dissolve in Diluent (e.g., Mobile Phase) sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection (e.g., 260 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Impurity Peak chromatogram->quantify report Report Result quantify->report

Sources

A Comparative Analysis of "4-(Pyridin-3-ylsulfonyl)morpholine" in Generic vs. Brand-Name Vonoprazan: A Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of "4-(Pyridin-3-ylsulfonyl)morpholine," a key starting material (KSM) in the synthesis of the potassium-competitive acid blocker, Vonoprazan. We will explore the potential variabilities in this critical precursor between generic and brand-name Vonoprazan active pharmaceutical ingredients (APIs), focusing on the implications for purity, impurity profiles, and ultimately, the final drug product's quality and performance. This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction: The Critical Role of Starting Materials in API Quality

The quality of an active pharmaceutical ingredient (API) is intrinsically linked to the quality of its starting materials.[1][2] For complex synthetic molecules like Vonoprazan, a novel potassium-competitive acid blocker, the control of each synthetic step, beginning with the regulatory starting materials, is paramount to ensuring the safety and efficacy of the final drug product.[3] "this compound" is a crucial intermediate in several patented synthetic routes to Vonoprazan.[4][5] While generic and brand-name drugs contain the identical active ingredient, the synthetic pathways and the source and quality of starting materials can differ, potentially leading to variations in the impurity profile of the API.[2][6]

This guide will delve into the potential differences in "this compound" utilized in the manufacturing of generic versus brand-name Vonoprazan. We will examine the plausible synthetic routes for this intermediate, the potential process-related impurities, and the analytical methodologies required for their comprehensive characterization.

Synthesis of "this compound": A Tale of Two Pathways

While the exact synthetic routes used by all manufacturers are proprietary, a plausible and common method for the synthesis of "this compound" involves the reaction of pyridine-3-sulfonyl chloride with morpholine.

Pyridine3SO2Cl Pyridine-3-sulfonyl chloride Product This compound Pyridine3SO2Cl->Product Morpholine Morpholine Morpholine->Product Base Base (e.g., Triethylamine) Base->Product  Reaction  Condition Solvent Solvent (e.g., Dichloromethane) Solvent->Product  Reaction  Condition Pyridine Pyridine Pyridine3SO2Cl Pyridine-3-sulfonyl chloride Pyridine->Pyridine3SO2Cl IsomericImpurities Isomeric Sulfonyl Chlorides (e.g., 2- and 4-isomers) Pyridine->IsomericImpurities Side Reaction UnreactedPyridine Unreacted Pyridine Pyridine->UnreactedPyridine Incomplete Reaction ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Pyridine3SO2Cl

Caption: Potential impurities from pyridine-3-sulfonyl chloride synthesis.

Key Potential Impurities:

  • Isomeric Pyridine-sulfonyl chlorides: The chlorosulfonation of pyridine can lead to the formation of isomeric products, such as pyridine-2-sulfonyl chloride and pyridine-4-sulfonyl chloride. These isomers, if present, can react with morpholine to form the corresponding isomeric sulfonamides, which would be difficult to purge in later stages of Vonoprazan synthesis.

  • Unreacted Pyridine: Residual pyridine from an incomplete reaction can carry over.

  • Pyridine-3-sulfonic acid: Hydrolysis of the sulfonyl chloride can lead to the formation of the corresponding sulfonic acid. [7]

Potential Impurities Originating from Morpholine

The industrial synthesis of morpholine, typically from diethylene glycol and ammonia or via the dehydration of diethanolamine, can introduce its own set of impurities. [8] Key Potential Impurities:

  • N-ethylmorpholine: A potential byproduct of the synthesis process.

  • Diethanolamine: Unreacted starting material.

  • Other amines: Depending on the specifics of the synthesis, other amine impurities could be present.

Comparative Analysis: Generic vs. Brand-Name "this compound"

While both generic and brand-name manufacturers are required to meet stringent quality standards, the philosophies and economic pressures can lead to potential differences in the starting material quality.

FeatureBrand-Name ManufacturerGeneric Manufacturer
Supplier Qualification Typically involves a long-standing, deeply audited relationship with a supplier, often with a more comprehensive quality agreement.May involve sourcing from multiple suppliers to ensure cost-effectiveness, with rigorous but potentially less in-depth initial audits.
Specification Limits May have tighter internal specifications for key impurities in the starting material, even if they are not explicitly required by pharmacopeias.Will meet all pharmacopeial and regulatory requirements, but may not have the same level of internal "action limits" as the innovator.
Synthetic Route of KSM The synthetic route for the KSM is often well-established and controlled to minimize variability.May utilize a different, more cost-effective synthetic route for the KSM, which could introduce a different impurity profile.
Impurity Profile A well-characterized and consistent impurity profile is expected due to a highly controlled manufacturing process.The impurity profile must be within acceptable limits, but there may be slight batch-to-batch variability or the presence of different minor impurities compared to the brand-name's KSM. [9]
Documentation & Traceability Extensive documentation and traceability for every batch of starting material are maintained.Comprehensive documentation is also required, but the depth of historical data may be less extensive than that of the innovator.

Impact on Vonoprazan API Quality

Differences in the quality of "this compound" can have a cascading effect on the final Vonoprazan API.

  • Process-Related Impurities: The most direct impact is the introduction of process-related impurities into the Vonoprazan API. For instance, an isomeric sulfonyl chloride in the starting material will lead to an isomeric Vonoprazan impurity.

  • Polymorphism: The presence of certain impurities can sometimes influence the crystallization process of the final API, potentially leading to the formation of different polymorphic forms. [5]Different polymorphs can have different solubility and bioavailability profiles. A Chinese patent application discusses a specific crystalline form of Vonoprazan fumarate, highlighting the importance of controlling the solid-state properties of the API. [5]* Degradation Products: The stability of the final API can be affected by the presence of impurities that may act as catalysts for degradation pathways.

Experimental Protocols for Comparative Analysis

A robust analytical program is essential to compare the quality of "this compound" from different sources and to assess its impact on the final Vonoprazan API.

Purity and Impurity Profiling of "this compound"

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of "this compound" and to detect and quantify any impurities.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the main peak from all potential impurities.

  • Detection: UV detection at a wavelength where "this compound" and its potential impurities have significant absorbance (e.g., around 260 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Unknown Impurities

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify the chemical structures of any unknown impurities detected by HPLC.

  • LC System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or an Orbitrap mass analyzer).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for this type of molecule.

  • Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to elucidate the structure of the impurity.

Solid-State Characterization

Methodology: X-Ray Powder Diffraction (XRPD)

  • Objective: To investigate the crystalline form of "this compound" and to compare it between different suppliers.

  • Procedure: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded. The resulting diffractogram is a fingerprint of the crystalline structure.

Hypothetical Comparative Data

The following table presents hypothetical but realistic data that could be obtained from the comparative analysis of "this compound" from a brand-name and a generic source.

ParameterBrand-Name SourceGeneric SourceSpecification
Assay (HPLC, %) 99.899.5≥ 99.0%
Isomeric Impurity A (%) < 0.050.10≤ 0.15%
Unreacted Pyridine-3-sulfonyl chloride (%) < 0.030.08≤ 0.10%
Pyridine-3-sulfonic acid (%) < 0.050.12≤ 0.15%
Total Impurities (%) 0.150.35≤ 0.50%
XRPD Crystalline Form ICrystalline Form IConforms to reference

Conclusion: A Risk-Based Approach to Starting Material Qualification

This guide has highlighted the critical importance of "this compound" quality in the synthesis of Vonoprazan and the potential for variability between sources for brand-name and generic manufacturing. While generic drugs are proven to be bioequivalent to their brand-name counterparts, the journey to that equivalence begins with a deep understanding and stringent control of all starting materials. [6][10] For researchers and drug development professionals, a risk-based approach to the qualification of "this compound" is essential. This includes:

  • Thorough Supplier Audits: Evaluating the supplier's manufacturing process, quality control systems, and documentation practices.

  • Comprehensive Analytical Characterization: Employing a suite of analytical techniques to fully understand the purity and impurity profile of the starting material.

  • Forced Degradation Studies: Understanding the degradation pathways of the starting material to anticipate potential issues in the API synthesis and storage.

By implementing these principles, pharmaceutical scientists can ensure the consistent production of high-quality Vonoprazan, regardless of whether it is a brand-name or a generic product, ultimately safeguarding patient health.

References

  • Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. China/Asia On Demand (CAOD) - Oriprobe. [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - ResearchGate. [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one - MDPI. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. [Link]

  • Synthesis of pyridine-3-sulfonic acid - PrepChem.com. [Link]

  • Morpholine Preparation from Diethanolamine - YouTube. [Link]

  • CN105315258A - Vonoprazan fumarate polycrystalline forms and preparation method thereof - Google P
  • Comparative effectiveness of generic and brand-name medication use: A database study of US health insurance claims - NIH. [Link]

  • Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data from the United States Food and Drug Administration - NATAP. [Link]

  • Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan - MDPI. [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. [Link]

  • In vitro metabolism of TAK-438, vonoprazan fumarate, a novel potassium-competitive acid blocker - ResearchGate. [Link]

  • (PDF) COMPARISON BETWEEN GENERIC DRUGS AND BRAND NAME DRUGS FROM BIOEQUIVALENCE AND THERMOEQUIVALENCE PROSPECTIVE - ResearchGate. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. [Link]

  • Vonoprazan Fumarate - New Drug Approvals. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Similarities and Differences Between Brand Name and Generic Drugs | CDA-AMC. [Link]

  • Impurity Case Studies: Pharmacology/Toxicology (22of28) Generic Drugs Forum – Apr. 3-4, 2019 - YouTube. [Link]

  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

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A Comparative Analysis of 4-(Pyridin-3-ylsulfonyl)morpholine Impurity Levels in Different Batches of TAK-438 (Vonoprazan)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the comparative analysis of "4-(Pyridin-3-ylsulfonyl)morpholine," a potential process-related impurity in TAK-438 (Vonoprazan), a potassium-competitive acid blocker (P-CAB).[1][2][3] Ensuring the purity and consistency of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. This document outlines a robust analytical methodology using High-Performance Liquid Chromatography (HPLC) for the quantification of this specific impurity across different manufacturing batches. We present a detailed experimental protocol, hypothetical comparative data, and a discussion on the importance of impurity profiling in the context of current regulatory standards. This guide is intended to serve as a practical resource for researchers, quality control analysts, and formulation scientists in the pharmaceutical industry.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

The development of a new drug substance, such as TAK-438 (Vonoprazan), is a meticulous process where the control of impurities is a critical aspect of ensuring patient safety and therapeutic efficacy.[] Impurities can originate from various sources, including raw materials, intermediates, and degradation products formed during synthesis and storage.[] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.

TAK-438, a potent and orally active potassium-competitive acid blocker, has demonstrated significant advantages over traditional proton pump inhibitors for the treatment of acid-related diseases.[5] Its synthesis, however, is a multi-step process that can potentially generate various process-related impurities. One such potential impurity is This compound . While not as extensively studied as other known impurities of Vonoprazan, its structural similarity to key intermediates suggests its plausible formation during the manufacturing process. Therefore, a sensitive and validated analytical method for its detection and quantification is essential for routine quality control and batch-to-batch consistency assessment.

This guide will focus on a comparative analysis of this compound levels in different hypothetical batches of TAK-438, providing a blueprint for establishing a robust quality control protocol.

Analytical Methodology: A Validated HPLC Approach

The quantification of impurities in pharmaceutical ingredients necessitates a highly sensitive, specific, and validated analytical method. Based on established methods for Vonoprazan and its related substances, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection is a suitable approach.[6][7][8][9]

Experimental Protocol

The following protocol outlines a step-by-step procedure for the determination of this compound in TAK-438 bulk drug substance.

2.1.1. Materials and Reagents

  • TAK-438 Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Phosphate Monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2.1.2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][9]

  • Mobile Phase A: 0.03 M Sodium Phosphate buffer (pH adjusted to 6.5 with orthophosphoric acid).[7][9]

  • Mobile Phase B: Acetonitrile.[7][9]

  • Gradient Elution: A gradient program should be optimized to ensure separation of the impurity from the main API peak and other potential impurities. A suggested starting point is:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Gradient back to 90% A, 10% B

    • 26-30 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[7][9]

  • Injection Volume: 10 µL.

2.1.3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the TAK-438 bulk drug substance in the diluent to obtain a concentration of 1 mg/mL.

2.1.4. Method Validation The analytical method should be validated according to ICH guidelines, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[7]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting prep_standard Prepare Standard Solution (1 µg/mL this compound) inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (1 mg/mL TAK-438) inject_sample Inject Sample Solutions (from different batches) prep_sample->inject_sample hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->inject_standard hplc_system->inject_sample acquire_data Acquire Chromatograms (UV Detection at 230 nm) inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_conc Calculate Impurity Concentration (% w/w) integrate_peaks->calculate_conc compare_batches Compare Impurity Levels Across Batches calculate_conc->compare_batches final_report Generate Final Report compare_batches->final_report G cluster_process Manufacturing Process cluster_impurity Impurity Formation cluster_control Quality Control & Impact synthesis TAK-438 Synthesis purification Purification Steps synthesis->purification impurity_formation Formation of This compound synthesis->impurity_formation Potential Side Reaction hplc_analysis HPLC Analysis purification->hplc_analysis Sample for Testing impurity_formation->hplc_analysis Detection & Quantification batch_release Batch Release hplc_analysis->batch_release Informs Decision product_safety Product Safety & Efficacy batch_release->product_safety Ensures

Caption: The interplay between manufacturing, impurity formation, and quality control.

Conclusion

The comparative analysis of specific impurities, such as this compound, across different batches of TAK-438 is a fundamental aspect of pharmaceutical quality control. The implementation of a validated HPLC method, as outlined in this guide, provides a reliable means to monitor and control the levels of this potential impurity. By adhering to stringent analytical practices and regulatory guidelines, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of TAK-438 for patients. Continuous monitoring and a deep understanding of the impurity profile are key to a robust and compliant drug development program.

References

  • A validated simultaneous quantification method for vonoprazan (TAK-438F) and its 4 metabolites in human plasma by the liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Semantic Scholar. Available at: [Link]

  • Development of a stability– indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug. ScienceDirect. Available at: [Link]

  • Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. ResearchGate. Available at: [Link]

  • Method Development and Validation for Estimation of Vonoprazan by RP-HPLC method in bulk and tablets dosage form. Semantic Scholar. Available at: [Link]

  • Vonoprazan Fumarate (TAK-438). Chemsrc. Available at: [Link]

  • High-purity Vonoprazan Fumarate compound, intermediate and impurity. Google Patents.
  • A kind of high-purity Vonoprazan Fumarate compounds and its intermediate, impurity and their preparation method. Google Patents.
  • This compound. Reagent Database. Available at: [Link]

  • This compound. Chemigran Pte Ltd. Available at: [Link]

  • In vitro metabolism of TAK-438, vonoprazan fumarate, a novel potassium-competitive acid blocker. PubMed. Available at: [Link]

  • This compound. Sinfoo Biotech. Available at: [Link]

  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. PMC - NIH. Available at: [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. Available at: [Link]

  • Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438). PubMed. Available at: [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. Available at: [Link]

  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylm ethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). ResearchGate. Available at: [Link]

  • A comparative study on the modes of action of TAK-438, a novel potassium-competitive acid blocker, and lansoprazole in primary cultured rabbit gastric glands. PubMed. Available at: [Link]

  • Advances in HPLC technology for the determination of drug impurities. Semantic Scholar. Available at: [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.